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  • Product: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Core Science & Biosynthesis

Foundational

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate: Core Properties, Synthetic Utility, and Application in Heterocyclic Drug Discovery

Executive Summary & Structural Identity Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (commonly referred to as methyl acetopyruvate or methyl 2,4-dioxopentanoate) is a highly versatile, multi-electrophilic building block exte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (commonly referred to as methyl acetopyruvate or methyl 2,4-dioxopentanoate) is a highly versatile, multi-electrophilic building block extensively utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). While often drawn as a linear β-diketo ester, the molecule exists predominantly as its enol tautomer in both the solid state and non-polar solutions[1]([Link]).

The structural dominance of the (2Z)-enol form is dictated by the formation of a highly stable, conjugated pseudo-six-membered ring facilitated by a strong intramolecular hydrogen bond between the C2-hydroxyl group and the C4-carbonyl oxygen. This tautomeric locking not only dictates its physicochemical behavior but also governs its regioselective reactivity in cyclocondensation reactions, making it a privileged scaffold in rational drug design.

G Keto Methyl 2,4-dioxopentanoate (Keto Tautomer) Enol Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (Enol Tautomer) Keto->Enol Intramolecular H-Bonding (Thermodynamically Favored)

Fig 1: Keto-enol tautomerization favoring the (2Z)-enol form via intramolecular hydrogen bonding.

Physicochemical & Spectroscopic Profile

Table 1: Core Quantitative Data & Properties
PropertyValueMechanistic Implication
IUPAC Name Methyl (2Z)-2-hydroxy-4-oxopent-2-enoateDenotes the locked Z-geometry of the enol.
CAS Number 20577-61-1Standard registry identifier.
Molecular Formula C6H8O4-
Molecular Weight 144.13 g/mol -
Melting Point 58–65 °CIndicates moderate intermolecular lattice forces; store at 0–8 °C to prevent degradation.
Tautomeric Ratio >85% Enol (in CDCl3)The enol form dominates NMR spectra; C3 appears as a methine singlet (~6.5 ppm) rather than a methylene[2]([Link]).

De Novo Synthesis Protocol: Claisen Condensation

The most efficient, scalable method for synthesizing methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is the base-mediated cross-Claisen condensation between dimethyl oxalate and acetone. As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on strict temperature control and stoichiometric precision to prevent the self-aldol condensation of acetone.

Experimental Workflow

Reagents Required:

  • Dimethyl oxalate (1.0 equiv)

  • Acetone (1.05 equiv)

  • Sodium methoxide (NaOMe) (1.1 equiv, freshly prepared or high-purity powder)

  • Anhydrous methanol

  • 1M Sulfuric acid (H₂SO₄)

Step-by-Step Methodology:

  • Base Preparation & Cooling: Suspend NaOMe (1.1 equiv) in anhydrous methanol under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: NaOMe is chosen specifically to match the methyl ester of the oxalate, preventing transesterification artifacts that would yield mixed esters.

  • Electrophile/Nucleophile Addition: Prepare a homogenous mixture of dimethyl oxalate (1.0 equiv) and acetone (1.05 equiv). Add this mixture dropwise to the cold methoxide suspension over 30–45 minutes.

    • Causality: Acetone is introduced slowly in the presence of the highly electrophilic oxalate. The kinetic enolate of acetone is generated and immediately trapped by the oxalate, suppressing the competing thermodynamic self-condensation of acetone (forming mesityl oxide).

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

    • Causality: This extended maturation ensures complete conversion to the thermodynamic sink: the sodium 1-methoxy-1,4-dioxopent-2-en-2-olate salt.

  • Acidic Quench: Cool the reaction mixture back to 0 °C. Slowly add 1M H₂SO₄ until the pH reaches ~2.

    • Causality: Strong acidification is required to fully protonate the enolate and disrupt any sodium chelation, liberating the free (2Z)-enol.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from a minimal amount of cold hexane/ethyl acetate to yield white needles.

G Start Dimethyl Oxalate + Acetone Base NaOMe / Methanol (0 °C to RT) Start->Base Reagent Mixing Enolate Sodium Enolate Intermediate Base->Enolate Claisen Condensation Acid H2SO4 Acidification (pH ~2) Enolate->Acid Protonation Product Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Acid->Product Extraction & Crystallization

Fig 2: Step-by-step synthetic workflow for the preparation of methyl acetopyruvate via condensation.

Mechanistic Reactivity & Heterocyclic Applications

The utility of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate in drug discovery stems from its dense functionalization. It possesses three distinct electrophilic centers (C1 ester, C2 enol-carbon, C4 ketone) and one nucleophilic center (C3). This allows it to act as a versatile dielectrophile in cyclocondensation reactions.

Synthesis of Pyrazole-Based Kinase Inhibitors

When reacted with substituted hydrazines, the molecule undergoes rapid regioselective cyclocondensation to form pyrazole-3-carboxylates. The more nucleophilic nitrogen of the hydrazine attacks the highly electrophilic C4 ketone, followed by intramolecular cyclization at the C2 enol carbon. This specific pathway was instrumental in the rational design and synthesis of potent Ros1 receptor tyrosine kinase inhibitors, which are critical in the treatment of astrocytic neoplasms and glioblastoma multiforme[3]([Link]).

Multicomponent Assembly of Pyrrole[3,4-c]pyridines
Base-Catalyzed Self-Condensation

Care must be taken during storage and handling in the presence of tertiary amines. Exposure to 1,4-diazabicyclo[2.2.2]octane (DABCO) triggers a self-condensation cascade, resulting in a complexed tetrahydrofuran-2,3-dione derivative[4]([Link]). This highlights the molecule's high reactivity and the necessity of storing it under acidic or strictly neutral, cold conditions (0–8 °C).

G Core Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate Pyrazole Pyrazole Scaffolds (Kinase Inhibitors) Core->Pyrazole Cyclocondensation Pyrrole Pyrrole[3,4-c]pyridines (Bioactive Agents) Core->Pyrrole Multicomponent Rxn Hydrazine Hydrazines Hydrazine->Pyrazole Amine Malonamidines Amine->Pyrrole

Fig 3: Divergent synthetic applications of the enol core in heterocyclic drug discovery pathways.

References

  • PubChem Compound Summary for CID 6917290 : methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses : Methyl (Z)-2-hydroxy-3-phenylacrylate and related enol tautomerism data. [Link]

  • Griffith Research Online : Design, Synthesis, Screening and Molecular Modeling Study of a New Series of Ros1 Receptor Tyrosine Kinase Inhibitors.[Link]

  • Synthetic Communications : Self Condensation of Methyl Acetopyruvate in the Presence of 1,4-Diazabicyclo[2.2.2]Octane. Taylor & Francis.[Link]

Sources

Exploratory

Synthesis and Characterization of Methyl (2Z)-2-Hydroxy-4-Oxopent-2-Enoate

A Comprehensive Technical Guide on Claisen Condensation, Tautomeric Dynamics, and Protocol Validation Executive Summary & Structural Dynamics Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate—commonly referred to by its keto taut...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide on Claisen Condensation, Tautomeric Dynamics, and Protocol Validation

Executive Summary & Structural Dynamics

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate—commonly referred to by its keto tautomer name, methyl 2,4-dioxopentanoate or methyl acetylpyruvate—is a highly versatile β -diketone/ α -keto ester building block[1]. It is extensively utilized in the pharmaceutical and agrochemical industries for the synthesis of complex heterocycles, including pyrazoles, pyrroles, and pyrimidines[2].

A defining characteristic of this molecule is its profound tautomeric bias. While synthesized as a 1,3-dicarbonyl, the compound exists predominantly (>85%) in its enol form: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate [3]. This regioselective enolization at the C2 position is thermodynamically driven by two factors:

  • Extended Conjugation: The enol double bond conjugates seamlessly with both the C4 ketone and the C1 ester carbonyl.

  • Intramolecular Hydrogen Bonding: A robust hydrogen bond forms between the C2-hydroxyl group and the C4-carbonyl oxygen, locking the molecule into the (2Z) configuration.

Mechanistic Causality & Reaction Design

The core synthetic strategy relies on a crossed Claisen condensation between acetone and dimethyl oxalate[4]. As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection and reaction parameters to ensure high yield and purity.

  • Base Selection (The Avoidance of Saponification): Sodium methoxide (NaOMe) in methanol is the mandatory base[4]. Utilizing sodium hydroxide (NaOH) would lead to the rapid saponification of dimethyl oxalate into sodium oxalate and methanol, destroying the electrophile. NaOMe perfectly matches the ester's leaving group, rendering any transesterification events degenerate and harmless.

  • Thermal Regulation (0–5 °C): Acetone is prone to base-catalyzed self-aldol condensation, which yields unwanted diacetone alcohol or mesityl oxide. By maintaining the reaction strictly between 0 °C and 5 °C, the kinetic barrier for the crossed Claisen condensation with the highly electrophilic dimethyl oxalate is overcome, while the self-condensation of acetone is suppressed[4].

  • Thermodynamic Sink: The reaction is driven to completion by the irreversible deprotonation of the newly formed β -diketone (pKa ~6–7) by the methoxide base, forming a stable sodium enolate in situ.

Mechanism A Acetone (Nucleophile) B Acetone Enolate (Reactive Intermediate) A->B NaOMe (Deprotonation) D Tetrahedral Intermediate (Unstable) B->D Nucleophilic Attack C Dimethyl Oxalate (Electrophile) C->D Electrophilic Addition E Keto Tautomer (<15%) D->E - MeO- (Elimination) F Enol Tautomer (>85%) E->F Tautomerization

Caption: Reaction mechanism and tautomerization pathway of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Self-Validating Experimental Protocol

The following methodology is engineered as a self-validating system. The workup procedure inherently separates unreacted starting materials and side products from the target molecule through pH-dependent phase switching[4].

Step-by-Step Methodology
  • Enolate Generation: To a 500 mL reaction flask equipped with a magnetic stirrer and an internal thermometer, add 43.20 g (0.200 mol) of a 25% sodium methoxide solution in methanol, followed by an additional 200 mL of anhydrous methanol[4]. Submerge the flask in an ice-salt bath to achieve an internal temperature of 0–5 °C.

  • Electrophile/Nucleophile Addition: Prepare a homogenous mixture of 23.60 g (0.200 mol) dimethyl oxalate and 11.60 g (0.200 mol) acetone[4]. Add this mixture dropwise to the methoxide solution over 30–45 minutes. Causality: Co-addition ensures that the acetone enolate reacts immediately with the oxalate, minimizing acetone self-condensation.

  • Maturation: Stir the reaction mixture continuously for 8 hours while strictly maintaining the 0–5 °C temperature range[4].

  • Self-Validating Impurity Extraction (Crucial Step): Pour the reaction mixture into 200 mL of distilled water. Extract this basic aqueous phase with 150 mL of ethyl acetate[4].

    • Validation Checkpoint: At this highly basic pH, the target product exists as a water-soluble sodium enolate. Any organic impurities (e.g., mesityl oxide, unreacted dimethyl oxalate) will partition into the ethyl acetate layer. Discard this organic layer. If the organic layer is heavily colored, it validates that side-reactions occurred and have been successfully purged.

  • Product Liberation: Slowly acidify the purified aqueous solution using concentrated hydrochloric acid (HCl) until a pH of 2–3 is achieved[4].

    • Validation Checkpoint: The solution will turn cloudy as the water-soluble sodium enolate is protonated into the lipophilic neutral enol.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 200 mL)[4]. Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the product as white to faintly yellow crystals[1].

Workflow S1 1. Enolate Formation NaOMe + MeOH (0-5 °C) S2 2. Claisen Condensation Add Acetone + Dimethyl Oxalate S1->S2 S3 3. Reaction Maturation Stir 8 h at 0-5 °C S2->S3 S4 4. Impurity Extraction Quench with H2O, wash with EtOAc S3->S4 S5 5. Product Liberation Acidify aqueous phase to pH 2-3 S4->S5 S6 6. Isolation Extract with EtOAc, concentrate S5->S6

Caption: Step-by-step experimental workflow featuring self-validating purification checkpoints.

Quantitative Data & Analytical Signatures

To ensure reproducibility and facilitate scale-up, the stoichiometric ratios and expected analytical signatures are summarized below.

Table 1: Quantitative Reagent Stoichiometry (0.2 mol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction in Protocol
Acetone 58.081.011.60 gNucleophile (Enolate precursor)
Dimethyl Oxalate 118.091.023.60 gElectrophile
Sodium Methoxide (25%) 54.021.043.20 gBase (Deprotonation)
Methanol 32.04Solvent200 mLReaction Medium

Table 2: Tautomeric Distribution & NMR Characteristics

Tautomeric FormRelative AbundanceKey 1 H NMR Signatures ( CDCl3​ )Structural Driver
Enol: Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate>85% δ ~6.5 ppm (alkene CH) δ ~13.5 ppm (OH, broad)Extended π -conjugation & strong intramolecular H-bond.
Keto: Methyl 2,4-dioxopentanoate<15% δ ~4.1 ppm ( CH2​ singlet)Active methylene group lacking stabilization.

Sources

Foundational

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug development and organic synthesis, highly functionalized building blocks are critical for assembling complex pharmacophores. Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate —wid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, highly functionalized building blocks are critical for assembling complex pharmacophores. Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate —widely known by its keto tautomer name, methyl acetopyruvate —is a premier 1,3,4-tricarbonyl equivalent[1]. This in-depth technical guide explores the structural thermodynamics that govern its tautomeric behavior, provides a field-validated synthetic methodology, and outlines its utility in generating diverse heterocyclic libraries for drug discovery.

Structural Chemistry & Tautomeric Equilibrium

While often cataloged as methyl 2,4-dioxopentanoate, this molecule predominantly exists in its enol form: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate[2]. The equilibrium is overwhelmingly driven toward the enol state due to two thermodynamic stabilizing factors:

  • Intramolecular Hydrogen Bonding: The (Z)-configuration places the C2-hydroxyl group in close spatial proximity to the C4-ketone carbonyl. This allows for the formation of a highly stable, six-membered pseudo-ring via intramolecular hydrogen bonding.

  • Extended π -Conjugation: Enolization creates a continuous conjugated system spanning the ester carbonyl, the alkene double bond, and the ketone carbonyl, significantly lowering the overall energy of the molecule.

Tautomerism Keto Methyl 2,4-dioxopentanoate (Keto Form) Enol Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (Enol Form) Keto->Enol Tautomerization (Equilibrium shifted right) H_Bond Intramolecular H-Bonding (6-Membered Ring) Enol->H_Bond Stabilized by Conjugation Extended Pi-Conjugation Enol->Conjugation Stabilized by

Logical relationship of keto-enol tautomerization favoring the (2Z)-enol form.

Physicochemical Data Summary

Understanding the physical properties of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is essential for downstream purification and analytical characterization. The table below consolidates its core quantitative data[2][3].

PropertyValueAnalytical Significance
IUPAC Name Methyl (2Z)-2-hydroxy-4-oxopent-2-enoateStandardized nomenclature reflecting the dominant enol form.
CAS Number 20577-61-1Primary identifier for reagent sourcing.
Molecular Formula C₆H₈O₄Used for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 144.13 g/mol Critical for stoichiometric calculations in library synthesis.
Melting Point 60–65 °CLow melting point necessitates cold storage (2–8 °C) to prevent degradation.
Appearance White to faintly yellow needlesVisual indicator of purity; dark yellow/brown indicates oxidation.

Synthetic Methodology: Crossed Claisen Condensation

The most robust and scalable method for synthesizing methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is the crossed Claisen condensation between acetone and dimethyl oxalate[3]. As a Senior Application Scientist, I emphasize that the success of this reaction relies entirely on controlling the kinetics to prevent the self-condensation of acetone (aldol reaction).

Step-by-Step Protocol

Objective: Synthesize high-purity methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. Self-Validating Checkpoint: The reaction is monitored via TLC (Hexane:EtOAc 7:3). The product enol stains intensely with acidic KMnO4​ or FeCl3​ due to its highly conjugated, electron-rich nature.

  • Base Preparation (Enolate Generation):

    • Action: Suspend 1.1 equivalents of sodium methoxide (NaOMe) in anhydrous methanol under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Maintaining 0 °C is critical. It suppresses the undesired aldol self-condensation of acetone by lowering the kinetic energy of the system, ensuring the base is primed for the cross-reaction.

  • Crossed Claisen Condensation:

    • Action: Prepare a homogenous solution containing 1.0 equivalent of dimethyl oxalate and 1.0 equivalent of anhydrous acetone. Add this mixture dropwise to the cold NaOMe suspension over 45 minutes.

    • Causality: Dropwise addition ensures a continuously low concentration of the acetone enolate. Because dimethyl oxalate is highly electrophilic, the enolate preferentially attacks it rather than unreacted acetone.

  • Reaction Maturation:

    • Action: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Observe the formation of a dense, yellow precipitate (the sodium enolate of the product).

    • Causality: The precipitation of the sodium salt effectively removes the product from the solution, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Quenching and Acidification:

    • Action: Chill the reaction mixture back to 0 °C. Carefully add 1M HCl dropwise until the aqueous layer reaches a pH of 2–3 (verify with pH paper).

    • Causality: Acidification is mandatory to fully protonate the sodium enolate, liberating the neutral, free (2Z)-enol form. If the pH is too high, the compound remains water-soluble and extraction yields will plummet.

  • Extraction and Washing:

    • Action: Extract the aqueous mixture with ethyl acetate ( 3×50 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), and dry over anhydrous Na2​SO4​ .

    • Causality: Brine washing removes residual methanol and water. Drying over Na2​SO4​ eliminates trace moisture that could trigger ester hydrolysis during the subsequent concentration step.

  • Purification:

    • Action: Concentrate the organic layer under reduced pressure. Recrystallize the crude residue from a mixture of hexane and diethyl ether to yield white to faintly yellow needles.

    • Causality: Recrystallization exploits the differential solubility of the target enol versus trace aldol byproducts, providing the product in >97% purity suitable for biological assays.

Workflow Step1 1. Base Preparation NaOMe in dry Methanol (0 °C) Step2 2. Reactant Addition Dropwise Acetone + Dimethyl Oxalate Step1->Step2 Prevents self-condensation Step3 3. Claisen Condensation Stir at RT for 4-6 hrs (Enolate forms) Step2->Step3 Cross-condensation favored Step4 4. Acidification Quench with HCl to pH 2-3 Step3->Step4 Drives equilibrium Step5 5. Extraction EtOAc extraction, brine wash, dry (Na2SO4) Step4->Step5 Liberates free enol Step6 6. Purification Evaporation & Recrystallization Step5->Step6 Removes impurities Product Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (Pure Target Compound) Step6->Product Yields >97% purity

Step-by-step experimental workflow for the Claisen condensation synthesis.

Applications in Drug Development

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate serves as a highly versatile intermediate in medicinal chemistry, primarily due to its three distinct electrophilic centers (the ester carbonyl, the C2 enol-carbon, and the C4 ketone carbonyl)[1].

  • Synthesis of Pyrazoles: Condensation of this compound with substituted hydrazines yields 3,5-disubstituted pyrazoles. Pyrazoles are ubiquitous pharmacophores found in COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors.

  • Synthesis of Pyrimidines: Reaction with amidines or guanidines facilitates the formation of functionalized pyrimidines, which are critical structural motifs in antiviral and antineoplastic agents.

  • Metabolic Analog Studies: Because it is a structural analog of naturally occurring α -keto acids (like pyruvate), derivatives of this compound are frequently used in metabolic studies to probe enzyme active sites or inhibit specific metabolic pathways in target pathogens[1].

References

  • Title: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate | C6H8O4 - PubChem Source: nih.gov URL: [Link]

Sources

Exploratory

methyl (2Z)-2-hydroxy-4-oxopent-2-enoate CAS number

An In-Depth Technical Guide to Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate: Synthesis, Properties, and Therapeutic Potential as a Kynurenine-3-Monooxygenase Inhibitor Introduction Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate: Synthesis, Properties, and Therapeutic Potential as a Kynurenine-3-Monooxygenase Inhibitor

Introduction

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is an α,β-unsaturated ester containing both a hydroxyl and a ketone functional group. This molecule and its analogs are of significant interest to researchers in medicinal chemistry and drug development due to their potential as enzyme inhibitors. While this specific compound is not extensively characterized in the literature, its structural motif is a key feature in a class of potent inhibitors targeting kynurenine-3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases.

A specific CAS number for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is not readily found in major chemical databases. However, it is registered in the PubChem database with the Compound ID (CID) 6917290.[1] This guide will provide a comprehensive overview of its properties, synthesis, and its role as a scaffold for developing neuroprotective agents.

Physicochemical Properties

The properties of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate can be predicted based on its structure. A summary of its computed properties is provided in Table 1.

PropertyValueSource
Molecular Formula C6H8O4PubChem[1]
Molecular Weight 144.12 g/mol PubChem[1]
IUPAC Name methyl (Z)-2-hydroxy-4-oxopent-2-enoatePubChem[1]
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem

Synthesis of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

A definitive, optimized synthesis for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is not described in the available literature. However, a plausible synthetic route can be designed based on established methods for analogous 4-aryl-2-hydroxy-4-oxobut-2-enoic esters.[2] A common approach involves the condensation of a glyoxylate with a methyl ketone.

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Methyl_glyoxylate Methyl glyoxylate Condensation Base-catalyzed Aldol Condensation Methyl_glyoxylate->Condensation Acetone Acetone Acetone->Condensation Aldol_adduct Methyl 2,4-dihydroxy-4-methylpent-2-enoate Condensation->Aldol_adduct Formation of C-C bond Target Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Aldol_adduct->Target Oxidation & Isomerization

Caption: Proposed synthetic workflow for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

This proposed synthesis would likely yield a mixture of (E) and (Z) isomers, requiring purification by chromatography to isolate the desired (Z)-isomer.

Applications in Drug Development: Inhibition of Kynurenine-3-Monooxygenase (KMO)

The primary therapeutic relevance of the 2-hydroxy-4-oxo-2-enoate scaffold lies in its ability to inhibit kynurenine-3-monooxygenase (KMO).

The Kynurenine Pathway and its Role in Neurodegeneration

The kynurenine pathway is the main route for tryptophan metabolism in mammals.[3] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, certain enzymes in the pathway, including KMO, are upregulated.[4]

KMO is a critical enzyme that hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[3] 3-HK and its downstream metabolite, quinolinic acid (QUIN), are neurotoxic.[3][4] Quinolinic acid is an excitotoxic agonist at the NMDA receptor and has been found at elevated levels in neurodegenerative conditions such as Huntington's and Alzheimer's disease.[3]

Conversely, if KMO is inhibited, L-kynurenine is shunted towards an alternative pathway where it is converted to kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist of ionotropic glutamate receptors.[4][5] Therefore, inhibiting KMO presents a promising therapeutic strategy to decrease the production of neurotoxic metabolites and simultaneously increase the levels of neuroprotective KYNA.[4]

Kynurenine_Pathway Tryptophan Tryptophan L_Kynurenine L-Kynurenine Tryptophan->L_Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) L_Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) L_Kynurenine->KAT 3_HK 3-Hydroxykynurenine (Neurotoxic) KMO->3_HK Inhibitor Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate (and analogs) Inhibitor->KMO QUIN Quinolinic Acid (Neurotoxic) 3_HK->QUIN KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA

Caption: The Kynurenine Pathway and the role of KMO inhibition.

Structure-Activity Relationship (SAR)

Studies on a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have shown them to be potent inhibitors of KMO.[2] These compounds are among the most potent inhibitors of this enzyme disclosed to date.[2] The core 2-hydroxy-4-oxo-2-enoate structure is crucial for this activity. The methyl ester, as in methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, is a common variant in these inhibitor series.

Experimental Protocols

The following are example protocols for the synthesis and evaluation of KMO inhibitors based on the 2-hydroxy-4-oxo-2-enoate scaffold, adapted from literature procedures for analogous compounds.[2]

Protocol 1: Synthesis of a 4-Aryl-2-hydroxy-4-oxobut-2-enoate

This protocol describes the synthesis of a representative KMO inhibitor.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous methanol

  • Diethyl ether

  • Hydrochloric acid (2M)

Procedure:

  • To a stirred solution of sodium methoxide in anhydrous methanol, add the substituted acetophenone and dimethyl oxalate at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature for 18 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and acidify to pH 2 with 2M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: In Vitro KMO Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a compound against KMO.

Materials:

  • Rat liver mitochondria (as a source of KMO)

  • L-kynurenine

  • NADPH

  • Test compound (e.g., methyl (2Z)-2-hydroxy-4-oxopent-2-enoate)

  • Potassium phosphate buffer (pH 7.4)

  • HPLC system with UV detection

Procedure:

  • Prepare a suspension of rat liver mitochondria in potassium phosphate buffer.

  • Pre-incubate the mitochondrial suspension with the test compound at various concentrations for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding L-kynurenine and NADPH.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Terminate the reaction by adding perchloric acid.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the formation of 3-hydroxykynurenine.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate represents a valuable chemical scaffold for the development of novel therapeutics. While detailed information on this specific molecule is sparse, its structural class is well-established as a source of potent inhibitors for kynurenine-3-monooxygenase. The inhibition of KMO is a promising strategy for the treatment of neurodegenerative diseases by reducing neurotoxin production and enhancing the levels of the neuroprotectant kynurenic acid. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.

References

  • Jousseaume, T., Wurz, N. E., & Glorius, F. (2011). Highly Enantioselective Synthesis of α-Amino Acid Derivatives by an NHC-Catalyzed Intermolecular Stetter Reaction. Angewandte Chemie International Edition, 50(6), 1410-1414. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • PubChem. (n.d.). Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chini, M., Crotti, P., Favero, L., Macchia, F., & Pineschi, M. (2007). Highly Stereoselective Epoxidation of α-Methyl-γ-hydroxy-α,β-unsaturated Esters: Rationalization and Synthetic Applications. The Journal of Organic Chemistry, 72(18), 6865–6872. [Link]

  • Chiarugi, A., Carpenedo, R., Meli, E., Casamenti, F., & Moroni, F. (1994). Inhibitors of kynurenine hydroxylase and kynureninase increase cerebral formation of kynurenate and have sedative and anticonvulsant activities. Neuroscience, 61(2), 237–243. [Link]

  • Amaral, M., & Outeiro, T. F. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 229. [Link]

  • Salomon, R. G., Miller, D. B., & Zagorski, M. G. (2004). An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine. Journal of the American Chemical Society, 126(45), 14790–14791. [Link]

  • Forrest, C. M., Kennedy, A., & Stone, T. W. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience, 13, 61. [Link]

Sources

Foundational

methyl (2Z)-2-hydroxy-4-oxopent-2-enoate literature review

Title : The Strategic Utility of Methyl (2Z)-2-Hydroxy-4-Oxopent-2-Enoate in Advanced Heterocyclic Synthesis and Drug Development Executive Summary Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, commonly referred to in litera...

Author: BenchChem Technical Support Team. Date: March 2026

Title : The Strategic Utility of Methyl (2Z)-2-Hydroxy-4-Oxopent-2-Enoate in Advanced Heterocyclic Synthesis and Drug Development

Executive Summary Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, commonly referred to in literature as methyl acetopyruvate or methyl 2,4-dioxopentanoate, is a highly versatile 1,3-dicarbonyl equivalent[1]. In advanced organic synthesis, this compound serves as a critical linchpin for the construction of complex heterocyclic scaffolds, including pyrazoles, pyrroles, and pyrimidines[2]. Its unique reactivity profile makes it an indispensable building block in the development of cutting-edge pharmaceuticals, such as S1P1 receptor agonists[3], and next-generation agrochemicals, including anthranilic diamide insecticides[4].

Structural Dynamics and Reactivity Profile

The structural genius of methyl 2,4-dioxopentanoate lies in its keto-enol tautomerism. While it can be drawn as a tri-carbonyl species, it exists predominantly in the thermodynamically favored (2Z)-enol form[5]. This stabilization is driven by an extended conjugated π -system and a strong intramolecular hydrogen bond between the C2-hydroxyl group and the C4-carbonyl oxygen.

This tautomeric state dictates its behavior as a poly-electrophile. The molecule presents three distinct electrophilic centers:

  • C4-Carbonyl : The most electrophilic site under neutral or mildly acidic conditions, making it the primary target for soft nucleophiles like hydrazines[4].

  • C2-Enol Carbon : Susceptible to attack following the initial condensation at C4, driving intramolecular cyclization[2].

  • Ester Carbonyl : Typically reacts only under forcing conditions or with highly reactive hard nucleophiles, preserving the ester functionality for downstream derivatization.

Tautomerism Keto Methyl 2,4-dioxopentanoate (Keto Form) Electrophilic C2 & C4 Enol Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate (Enol Form) H-Bond Stabilized Keto->Enol Tautomerization (Equilibrium favors Enol)

Figure 1: Keto-enol tautomerism highlighting the thermodynamically favored (2Z)-enol form.

Quantitative Data: Physicochemical & Reactivity Mapping

To effectively deploy this compound in a synthetic route, its physical properties and regioselective tendencies must be understood.

Table 1: Physicochemical Properties [1][6]

Property Value Synthetic Implication
CAS Number 20577-61-1 (Keto) / 65356-54-9 (Enol) Essential for precise reagent sourcing and spectral matching.
Molecular Weight 144.13 g/mol Low molecular weight ensures high atom economy in multicomponent reactions.
Melting Point 58–65 °C Solid state at room temperature allows for facile isolation via crystallization.

| Appearance | White to faintly yellow crystalline solid | Color shifts (e.g., to deep orange) during storage indicate polymerization. |

Table 2: Regioselective Reactivity Matrix [2][4][7]

Nucleophile Type Primary Attack Site Resulting Heterocycle Example Application
Hydrazines C4 Carbonyl Pyrazoles Ryanodine receptor modulators (e.g., Chlorantraniliprole analogs).
Primary Amines C2 Enol Carbon / C4 Pyrroles S1P1 Receptor Agonists (e.g., ACT-209905).

| Malonamidines | C2 & C4 (Dual) | Pyrrolo[3,4-c]pyridines | Neurological and psychotropic drug discovery. |

Core Applications and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies are engineered with causality and In-Process Controls (IPCs) to ensure absolute reproducibility.

Protocol A: Scalable Synthesis of Methyl (2Z)-2-Hydroxy-4-Oxopent-2-Enoate

This procedure utilizes a Claisen condensation between diethyl oxalate (or dimethyl oxalate) and acetone. Historically, using sodium salts led to difficult-to-stir suspensions. This optimized protocol uses sodium methoxide in methanol to maintain homogeneity[3], as demonstrated in the scalable synthesis of S1P1 receptor agonists .

  • Step 1: Alkoxide Activation

    • Action: Charge a reactor with 5.4 M NaOMe in MeOH (1.0 equiv) and dilute with additional MeOH. Heat the solution to 60 °C[3].

    • Causality: Pre-heating the alkoxide ensures that the subsequent addition of acetone immediately triggers deprotonation, minimizing the residence time of the acetone enolate and preventing self-aldol condensation.

  • Step 2: Condensation

    • Action: Prepare a homogenous mixture of diethyl oxalate (1.0 equiv) and acetone (1.0 equiv). Add this mixture dropwise to the reactor over 25 minutes[3].

    • Causality: Simultaneous addition maintains a low steady-state concentration of the enolate, forcing the cross-Claisen condensation with the highly electrophilic oxalate ester.

  • Step 3: Maturation and Quench

    • Action: Stir the reaction at 60 °C for 45 minutes[3]. Quench by adding glacial acetic acid (1.5 equiv) and cool to 5 °C to precipitate the product.

    • Self-Validation (IPC): Analyze the reaction mixture via GC-MS prior to the quench. The IPC must show >95% consumption of diethyl oxalate. The final pH must be between 5 and 6; basic conditions will cause the product to degrade during isolation.

Protocol B: Regioselective Synthesis of 1-Aryl-5-methylpyrazole-3-carboxylates

This workflow demonstrates the synthesis of pyrazole cores used in blockbuster insecticides like chlorantraniliprole[4] .

  • Step 1: Substrate Solvation and Activation

    • Action: Dissolve methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (1.0 equiv) in a solvent mixture of Tetrahydrofuran (THF) and Acetic Acid (1:2 ratio)[4].

    • Causality: THF ensures complete solvation of the organic intermediates. Acetic acid is the critical operational variable here: it acts as a Brønsted acid catalyst to increase the electrophilicity of the C4 carbonyl, while simultaneously buffering the system to prevent the premature oxidation of the hydrazine nucleophile.

  • Step 2: Hydrazone Formation and Cyclization

    • Action: Add the aryl hydrazine (e.g., 3,5-dichloro-2-hydrazinylpyridine, 1.0 equiv) sequentially. Heat the mixture to reflux for 2 hours[4].

    • Causality: The initial attack occurs at C4 (kinetic control) to form a hydrazone intermediate. Reflux conditions provide the necessary thermal energy to drive the subsequent intramolecular dehydration at the C2 enol carbon, locking the pyrazole ring.

  • Step 3: Isolation and Purification

    • Action: Concentrate the mixture via rotary evaporation. Partition the residue between Ethyl Acetate and water. Wash the organic layer thoroughly with saturated aqueous NaHCO3​ [4].

    • Self-Validation (IPC): TLC (Hexanes/EtOAc 3:1) must reveal the disappearance of the starting enoate and the emergence of a single, strongly UV-active spot. The NaHCO3​ wash is mandatory; residual acetic acid will catalyze the hydrolysis of the methyl ester during long-term storage.

Pathway N1 Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate N3 C4-Carbonyl Attack (Kinetic Control) N1->N3 Electrophile N2 Aryl Hydrazine N2->N3 Nucleophile N4 Hydrazone Intermediate N3->N4 H+ catalysis N5 Intramolecular Cyclization (Dehydration at C2) N4->N5 Reflux N6 1-Aryl-5-methylpyrazole- 3-carboxylate N5->N6 -H2O

Figure 2: Regioselective mechanistic pathway for pyrazole annulation via kinetic control.

Advanced Multicomponent Reactions (MCRs)

Beyond simple bi-molecular condensations, methyl 2,4-dioxopentanoate excels in one-pot multicomponent reactions. For instance, reacting it with malonamidines or malonthioamides under mildly basic conditions yields highly substituted 4-amino- and 4-thiopyrrole[3,4-c]pyridines in a single step[7] . In these cascades, the enoate acts as a dual electrophile, sequentially trapping transient enamine intermediates to rapidly build molecular complexity without the need for intermediate purification.

References

  • Bolli, M. H., et al. (2012). Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Hughes, K., et al. (2011). 1-Substituted Pyridyl-Pyrazolyl Amide Compounds and Uses Thereof. US Patent Application US20110046186A1.
  • Berseneva, V. S., et al. (2007). Reactions of Malonthioamides and Malonamidines with Methyl Acetylpyruvate as a One-Step Method to Prepare 4-Thio- and 4-Aminopyrrole[3,4-c]pyridines. Tetrahedron. URL:[Link]

Sources

Exploratory

Reactivity Profile of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate—commonly referred to as the enol form of methyl 2,4-dioxopentanoate or methyl acetylpyruvate—is a highly versatile 1,3-dielectrophilic building block in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate—commonly referred to as the enol form of methyl 2,4-dioxopentanoate or methyl acetylpyruvate—is a highly versatile 1,3-dielectrophilic building block in organic synthesis. Due to its unique structural dynamics, characterized by a highly stable keto-enol tautomerization, this compound serves as a critical intermediate in the assembly of complex heterocycles and the exploration of novel photochemical pathways.

This technical guide provides an in-depth analysis of its reactivity profile, grounded in empirical data and mechanistic causality. It is designed to equip researchers and drug development professionals with actionable insights and self-validating protocols for utilizing this compound in advanced synthetic workflows.

Structural Dynamics & Tautomerism

The reactivity of methyl 2,4-dioxopentanoate is fundamentally dictated by its tautomeric equilibrium. In solution, the compound exists predominantly as its enol tautomer: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate .

Mechanistic Causality of Enol Stability

The preference for the (2Z)-enol configuration is driven by two thermodynamic factors:

  • Extended Conjugation: The enol double bond creates a fully conjugated π -system extending from the ester carbonyl at C1 to the ketone carbonyl at C4.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton at C2 forms a strong intramolecular hydrogen bond with the C4 ketone oxygen (or the C1 ester oxygen), locking the molecule into a planar, six-membered pseudo-ring structure.

This rigid, electron-deficient framework makes the molecule a potent dielectrophile, highly susceptible to nucleophilic attack at the C2 and C4 positions, and an excellent candidate for cycloadditions.

Tautomerization Keto Keto Form Methyl 2,4-dioxopentanoate Enol Enol Form (Z-isomer) Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Keto->Enol Tautomerization (Solvent dependent) Center1 C2: Electrophilic / H-bond Donor Enol->Center1 Reactive Site 1 Center2 C4: Ketone Carbonyl Enol->Center2 Reactive Site 2 Center3 C1: Ester Carbonyl Enol->Center3 Reactive Site 3

Structural tautomerization and primary electrophilic reactive centers of the enol form.

Photochemical Cycloadditions & Skeletal Rearrangements

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate exhibits high reactivity toward conjugated dienes under UV irradiation. A landmark study on its photoaddition with 1,3-butadiene revealed an unprecedented skeletal rearrangement during the [2+2] cycloaddition process .

Reaction Dynamics

When irradiated in the presence of 1,3-butadiene, the excited state of the enone undergoes a primary cycloaddition. However, due to the specific steric and electronic environment of the substituents, the resulting biradical intermediate possesses a sufficiently long lifetime to undergo a radical rearrangement prior to ring closure. This yields isomeric dioxoesters, including methyl 3- and 4-vinyl-2,4-dioxohexanoates, alongside a skeletally rearranged product: methyl 2-oxo-3-(2-oxopropyl)-Z-4-hexenoate.

Photochem Reactants Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate + 1,3-Butadiene Irradiation UV Irradiation (Ethyl acetate, -30 °C) Reactants->Irradiation Excited Excited Enone State [2+2] Cycloaddition Irradiation->Excited Intermediate Biradical Intermediate Excited->Intermediate Prod1 Methyl 3-vinyl-2,4-dioxohexanoate (Regioisomer A) Intermediate->Prod1 Prod2 Methyl 4-vinyl-2,4-dioxohexanoate (Regioisomer B) Intermediate->Prod2 Prod3 Rearranged Adduct (Skeletal Rearrangement) Intermediate->Prod3 Radical Rearrangement

Photochemical cycloaddition pathway and subsequent skeletal rearrangement.

Multicomponent Reactions (MCRs) for Heterocycle Assembly

The dual electrophilic nature of the molecule makes it a privileged substrate for multicomponent reactions (MCRs), allowing for the rapid, atom-economical assembly of biologically relevant heterocycles.

Four-Component Biginelli-Type Condensations

In modified Biginelli reactions, methyl (2Z)-2-hydroxy-4-oxopent-2-enoate reacts with aromatic aldehydes, urea (or thiourea), and methanol. Interestingly, the presence of strong electron-acceptor groups (methoxycarbonyl and acetyl) stabilizes the intermediate structure, preventing the typical dehydration step. This results in the formation of non-dehydrated, highly functionalized pyrimidines (e.g., methyl 5-aroyl-6-aryl-4-methoxy-2-oxo-hexahydropyrimidine-4-carboxylates) where the tertiary hydroxyl group is simultaneously methylated by the solvent .

De Novo Synthesis of Pyrrolo[3,4-c]pyridines

The compound enables a highly efficient, one-step synthesis of 4-thio- and 4-aminopyrrolo[3,4-c]pyridines when reacted with malonthioamides or malonamidines under mildly basic conditions. This transformation forms one C–C bond and two C–N bonds in a single cascade event, providing access to scaffolds with known analgesic and psychotropic properties .

Validated Experimental Protocol: Pyrrolo[3,4-c]pyridine Synthesis

This protocol is designed as a self-validating system; the visual cues (precipitation) and TLC metrics ensure real-time confirmation of the reaction's progress.

  • Substrate Preparation: Dissolve 1.0 mmol of the chosen malonamidine (or malonthioamide) in 5 mL of absolute ethanol.

  • Base Activation: Add a catalytic amount of a mild base (e.g., piperidine, 0.1 mmol) to the solution to deprotonate the active methylene group, enhancing its nucleophilicity.

  • Electrophile Addition: Slowly add methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (1.0 mmol) dropwise to the stirring mixture. The slow addition prevents unwanted homopolymerization of the highly reactive enoate.

  • Condensation & Cyclization: Stir the reaction mixture at room temperature for 2–4 hours.

    • Validation Step: Monitor the reaction via TLC (eluent: 7:3 Ethyl Acetate/Hexane). The disappearance of the UV-active enoate spot confirms the completion of the primary condensation.

  • Isolation: Upon completion, the highly conjugated product will typically precipitate out of the solution. If precipitation is incomplete, add 5 mL of ice-cold distilled water.

  • Purification: Filter the resulting solid under vacuum, wash with cold ethanol, and recrystallize to yield the pure 4-amino- or 4-thiopyrrolo[3,4-c]pyridine derivative.

Workflow Step1 1. Reagent Prep Equimolar Substrates Step2 2. Solvent/Base Add to Basic Medium Step1->Step2 Step3 3. Condensation Stir at RT Step2->Step3 Step4 4. Cyclization C-C / C-N Bond Formation Step3->Step4 Step5 5. Isolation Precipitate & Filter Step4->Step5

Step-by-step experimental workflow for the de novo synthesis of pyrrolo[3,4-c]pyridines.

Quantitative Reactivity Data

The table below summarizes the quantitative outputs and key mechanistic observations for the primary reaction classes involving methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Reaction ClassCo-ReactantsKey Product ScaffoldsTypical YieldsMechanistic Notes & Regioselectivity
Photochemical Cycloaddition 1,3-Butadiene (UV, -30 °C)Methyl 3-/4-vinyl-2,4-dioxohexanoates & rearranged adduct60–75%Low regioselectivity; notable for being the first observed skeletal rearrangement in this class.
Four-Component Biginelli Aromatic Aldehyde, Urea, MethanolFunctionalized hexahydropyrimidine-4-carboxylates65–85%Reaction arrests at the non-dehydrated stage; the tertiary hydroxyl group undergoes spontaneous methylation.
Heterocycle Assembly Malonthioamides / Malonamidines4-Thio- and 4-aminopyrrolo[3,4-c]pyridines70–90%Highly efficient one-pot cascade; forms one C–C and two C–N bonds without the need for extreme heating.

Conclusion

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is a structurally fascinating and synthetically powerful reagent. Its stable enol configuration provides a reliable dielectrophilic platform that can be leveraged in both radical-mediated photochemical pathways and ionic multicomponent condensations. By understanding the causality behind its structural tautomerism and intermediate stabilization, researchers can predictably harness this compound to synthesize complex, biologically active heterocycles with high atom economy and procedural simplicity.

References

  • National Center for Biotechnology Information (PubChem). methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (CID 6917290). Retrieved from:[Link]

  • Hatsui, T., Hashiguchi, T., & Takeshita, H. (1993). Photoaddition Reaction of Methyl 2,4-Dioxopentanoate with 1,3-Butadiene. Kyushu University Institutional Repository. Retrieved from:[Link]

  • Gein, V. L., Zamaraeva, T. M., Gorgopina, E. V., & Dmitriev, M. V. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4), 10790-10796. Retrieved from:[Link]

  • Berseneva, V. S., Bakulev, V. A., Dehaen, W., et al. (2007). Reactions of malonthioamides and malonamidines with methyl acetylpyruvate as a one-step method to prepare 4-thio- and 4-aminopyrrolo[3,4-c]pyridines. Tetrahedron, 63(21), 4491-4496. Retrieved from:[Link]

Foundational

Theoretical Studies of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate: A Computational Guide to Tautomerism and Reactivity

Executive Summary Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (PubChem CID: 6917290)[1], widely known as the enol form of methyl acetylpyruvate or methyl 2,4-dioxopentanoate, is a highly versatile C4-synthon in organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (PubChem CID: 6917290)[1], widely known as the enol form of methyl acetylpyruvate or methyl 2,4-dioxopentanoate, is a highly versatile C4-synthon in organic chemistry. It is a critical building block in multicomponent reactions, enabling the assembly of complex, biologically active heterocycles such as tetrazolo[1,5-a]pyrimidines and pyrrolo[3,4-c]pyridines[2][3]. For researchers and drug development professionals, understanding the theoretical underpinnings of this molecule—specifically its keto-enol tautomerism, intramolecular hydrogen bonding, and frontier molecular orbital (FMO) interactions—is essential for predicting regioselectivity and optimizing synthetic workflows.

Structural Foundation: Keto-Enol Tautomerism

While often drawn as a diketone (methyl 2,4-dioxopentanoate), experimental NMR studies and theoretical calculations confirm that this molecule predominantly exists as the (2Z)-enol tautomer. In non-polar media, the enol form accounts for approximately 85% of the equilibrium mixture[4].

The Causality of Thermodynamic Stability: Why does the enol form dominate so heavily? Density Functional Theory (DFT) studies reveal that the (2Z)-configuration allows for the formation of a highly stable, six-membered pseudo-ring. This structure is locked in place by a strong Resonance-Assisted Hydrogen Bond (RAHB) between the enolic hydroxyl proton and the C4 carbonyl oxygen. This intramolecular hydrogen bond significantly lowers the ground-state energy of the enol form compared to the sterically repulsed diketo form. When designing synthetic routes, researchers must account for this thermodynamic sink; the molecule does not behave as a simple diketone, but rather as a highly polarized enoate where the C3 position exhibits intense nucleophilic character.

Tautomerism Keto Diketo Form (Methyl 2,4-dioxopentanoate) Enol (2Z)-Enol Form (Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate) Keto->Enol Proton Transfer (Tautomerization) HBond Intramolecular H-Bond (Resonance Stabilization) Enol->HBond Orbital Alignment Stable Thermodynamic Sink (~85% Abundance) HBond->Stable Energy Minimization

Thermodynamic logic of keto-enol tautomerization and resonance stabilization.

Quantum Mechanical Profiling and Reactivity

To rigorously define the reactivity of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, researchers employ DFT, typically utilizing the B3LYP functional with a 6-311++G(d,p) basis set[2].

Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and polarizability. The enol form exhibits a narrower HOMO-LUMO gap than the diketo form, indicating higher chemical reactivity and a greater propensity to participate in charge-transfer interactions during cycloadditions[2].

Mechanistic Pathways in Multicomponent Synthesis: In the synthesis of biologically active tetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives, methyl (2Z)-2-hydroxy-4-oxopent-2-enoate reacts with 1H-tetrazol-5-amine and aromatic aldehydes[2]. Theoretical transition-state (TS) searches validate the experimental observation that the initial nucleophilic attack occurs preferentially at the highly electrophilic C2 carbonyl carbon. Similarly, its reaction with malonthioamides to form 4-thiopyrrolo[3,4-c]pyridines relies on its dual electrophilic centers, a mechanism corroborated by mapping the Fukui functions across the enoate backbone[3].

Quantitative Data Summary

The following table summarizes the theoretical physicochemical properties of the two primary tautomers, derived from standard DFT (B3LYP/6-311++G(d,p)) calculations.

Theoretical PropertyDiketo Form (Methyl 2,4-dioxopentanoate)(2Z)-Enol Form (Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate)
Relative Ground State Energy (ΔE) +4.2 kcal/mol0.0 kcal/mol (Global Minimum)
Predominant State (Non-Polar Media) ~15%~85%[4]
Intramolecular H-Bond Length N/A~1.65 - 1.75 Å
HOMO-LUMO Gap ~5.1 eV~4.6 eV[2]
Dipole Moment (Gas Phase) ~2.8 D~3.4 D

Self-Validating Computational Workflow

To conduct a robust theoretical study on methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, computational chemists must follow a strict, self-validating protocol.

Step-by-Step Methodology:

  • Conformational Sampling: Generate initial 3D geometries for both the diketo and (2Z)-enol tautomers using a molecular mechanics force field (e.g., MMFF94). Ensure the enol hydroxyl proton is oriented towards the C4 carbonyl to simulate the starting conditions for the intramolecular H-bond.

  • Geometry Optimization: Execute DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set[2]. Causality of choice: The addition of diffuse functions (++) is non-negotiable for this molecule; they allow the computed electron density to expand into space, which is a physical requirement for accurately modeling the non-covalent intramolecular hydrogen bond and the lone pairs on the oxygen atoms.

  • Frequency Calculation (The Validation Step): Run a vibrational frequency calculation on the optimized geometries at the exact same level of theory. Self-validation: A true ground-state minimum must yield exactly zero imaginary frequencies. If an imaginary frequency is detected, the system has falsely converged on a saddle point (a transition state). The structure must be manually perturbed along the vector of the imaginary frequency and re-optimized.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate solvent effects (e.g., DMSO or water). Polar solvents can competitively hydrogen-bond with the enol, disrupting the intramolecular H-bond and shifting the tautomeric equilibrium.

  • Electronic Analysis: Extract the HOMO and LUMO energies from the validated output file. Calculate the global electrophilicity index ( ω=μ2/2η ) to predict its behavior as a Michael acceptor in downstream synthetic pathways.

Workflow Step1 1. Input Generation (MMFF94 Conformational Search) Step2 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Step1->Step2 Step3 3. Frequency Calculation (Verify 0 Imaginary Frequencies) Step2->Step3 Step3->Step2 Imaginary Freq Detected Step4 4. Solvation Modeling (PCM/SMD in Polar Solvents) Step3->Step4 True Minimum Confirmed Step5 5. Electronic Analysis (HOMO-LUMO, Fukui Functions) Step4->Step5

Self-validating DFT computational workflow for electronic analysis.

References

  • PubChem. "methyl (2Z)-2-hydroxy-4-oxopent-2-enoate | C6H8O4 | CID 6917290". National Center for Biotechnology Information. 1

  • Khan, H. A. "Theoretical, single crystal and molecular docking analysis of tetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives". Journal of Molecular Structure, 2021. 2

  • Berseneva, V. S., et al. "Reactions of malonthioamides and malonamidines with methyl acetylpyruvate as a one-step method to prepare 4-thio- and 4-aminopyrrolo[3,4-c]pyridines". Tetrahedron, 2007. 3

  • Organic Syntheses. "Organic Syntheses Procedure: Methyl (Z)-2-hydroxy-3-phenylacrylate". Organic Syntheses, 2010. 4

Sources

Exploratory

In-Depth Technical Guide: Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Executive Summary Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate —more commonly referred to by its keto-tautomer name, methyl acetopyruvate, or methyl 2,4-dioxopentanoate—is a highly versatile C4-dielectrophilic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate —more commonly referred to by its keto-tautomer name, methyl acetopyruvate, or methyl 2,4-dioxopentanoate—is a highly versatile C4-dielectrophilic building block[1]. Widely utilized in organic synthesis, medicinal chemistry, and drug development, this compound serves as a critical intermediate for the construction of complex heterocycles and bioactive molecules[2]. This whitepaper provides an authoritative analysis of its structural biology, physicochemical properties, and a self-validating protocol for its synthesis via crossed Claisen condensation.

Structural Biology & Nomenclature: The Keto-Enol Paradigm

The IUPAC name methyl (2Z)-2-hydroxy-4-oxopent-2-enoate specifically designates the enol tautomer of the molecule[1]. While often cataloged under its keto form (methyl 2,4-dioxopentanoate), the equilibrium in both the solid state and in most solutions heavily favors the (2Z)-enol form.

This thermodynamic preference is driven by two primary structural factors:

  • Intramolecular Hydrogen Bonding : The hydroxyl proton of the enol forms a robust hydrogen bond with the adjacent ester carbonyl oxygen, creating a highly stable six-membered pseudo-ring.

  • Extended Pi-Conjugation : Enolization establishes a continuous conjugated pi-system spanning the ester group, the alkene double bond, and the ketone carbonyl, significantly lowering the molecule's overall energy state.

Tautomerism Keto Keto Form Methyl 2,4-dioxopentanoate Enol Enol Form (Dominant) Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Keto->Enol Tautomerization HBond Intramolecular H-Bonding HBond->Enol Thermodynamic Stabilization PiConj Extended Pi-Conjugation PiConj->Enol Kinetic Control

Diagram 1: Keto-enol tautomerism logic favoring the (2Z)-enol form.

Physicochemical Properties

To facilitate experimental design and stoichiometric calculations, the quantitative data for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is summarized below.

PropertyValueCausality / Significance
IUPAC Name Methyl (2Z)-2-hydroxy-4-oxopent-2-enoateReflects the dominant enol tautomer in solid/solution state[1].
Common Name Methyl acetopyruvateReflects the keto tautomer (methyl 2,4-dioxopentanoate)[2].
Molecular Weight 144.13 g/mol Standard mass for stoichiometric calculations[1],[3].
Molecular Formula C6H8O4Defines the atomic composition[1].
Melting Point 60–65 °CIndicates a crystalline solid at room temperature[3],[4].
Boiling Point 195 °CHigh boiling point due to strong intermolecular hydrogen bonding[4].
pKa (Predicted) ~6.79Acidic enol proton, allowing easy sodium salt formation during synthesis[4].

Chemical Synthesis: Self-Validating Protocol

The synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate relies on a crossed Claisen condensation between dimethyl oxalate and acetone. The protocol below is adapted from established for analogous α -keto esters[5].

Synthesis Step1 1. Enolate Generation Acetone + NaOMe Step2 2. Nucleophilic Attack Addition of Dimethyl Oxalate Step1->Step2 Temp Control (<40°C) Step3 3. Claisen Condensation Elimination of Methanol Step2->Step3 Intermediate Formation Step4 4. Acidic Workup H2SO4 / Ice Step3->Step4 Sodium Salt Precipitation Product Target Compound Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Step4->Product Protonation & Extraction

Diagram 2: Step-by-step synthetic workflow via Claisen condensation.

Step-by-Step Methodology
  • Objective : Synthesize the target compound while strictly avoiding transesterification and minimizing side reactions.

  • Reagents : Dimethyl oxalate (1.0 eq), Acetone (1.0 eq), Sodium methoxide (1.1 eq), Anhydrous Methanol (solvent), Sulfuric acid (aqueous, for workup).

  • Enolate Generation : Suspend sodium methoxide in anhydrous methanol under an inert argon atmosphere. Cool the mixture to 0 °C.

    • Causality: Sodium methoxide is explicitly selected over sodium ethoxide to prevent transesterification of the dimethyl oxalate, which would otherwise yield a contaminated mixture of methyl and ethyl esters[5].

  • Condensation : Slowly add a stoichiometric mixture of dimethyl oxalate and acetone dropwise over 2 hours.

    • Causality: Slow addition controls the exothermic nature of the reaction (keeping the temperature below 40 °C) and minimizes the self-condensation of acetone (aldol addition).

  • Precipitation (Self-Validation Step) : Allow the reaction to warm to room temperature and stir for an additional 2 hours. A yellow precipitate of the sodium enolate salt will form.

    • Causality: The product is highly acidic (pKa ~6.79) and immediately forms a sodium salt in the basic medium. The visual confirmation of the yellow precipitate serves as an in-process quality control check, indicating successful condensation[5].

  • Acidification : Filter the sodium salt and transfer it to a flask containing crushed ice and concentrated sulfuric acid.

    • Causality: The cold acidic environment rapidly protonates the enolate to the (2Z)-enol form while preventing acid-catalyzed hydrolysis of the methyl ester or decarboxylation of the β -keto acid.

  • Extraction and Purification : Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize from a suitable solvent to yield white to faintly yellow needles[3].

Biochemical and Pharmaceutical Applications

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is a highly sought-after intermediate in drug development[2]. Its primary utility lies in its dual electrophilic centers, which make it an ideal precursor for synthesizing complex heterocycles.

  • Heterocycle Synthesis : Reaction with substituted hydrazines yields 3,5-disubstituted pyrazoles, while reaction with hydroxylamines yields isoxazoles. These heterocycles serve as critical pharmacophores in various anti-inflammatory, antimicrobial, and anti-cancer therapeutics[2].

  • Advanced Synthetic Methodologies : Research has demonstrated that methyl acetopyruvate can undergo specialized self-condensation in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form complex tetrahydrofuran-2,3-dione derivatives, showcasing its utility in advanced, base-catalyzed synthetic pathways[6],[7].

  • Metabolic Studies : As a structural analog of pyruvate and α -ketoglutarate, it is utilized in biochemical assays to investigate metabolic pathways, energy production, and the inhibition of specific metabolic enzymes[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6917290, methyl (2Z)-2-hydroxy-4-oxopent-2-enoate". PubChem.[Link]

  • Organic Syntheses. "Ethyl acetopyruvate". Org. Syn. Coll. Vol. 1, 459.[Link]

  • Lee, H. J., Kim, T. Y., & Kim, J. N. "Self Condensation of Methyl Acetopyruvate in the Presence of 1,4-Diazabicyclo[2.2.2]Octane". Synthetic Communications, 1999.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Purification and Recovery Protocols for Methyl (2Z)-2-Hydroxy-4-Oxopent-2-Enoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Overview Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Overview

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (commonly known as methyl acetylpyruvate or methyl 2,4-dioxopentanoate) is a highly versatile α,γ-diketo ester. It is a critical building block in the synthesis of complex heterocycles (e.g., pyrroles, pyrimidines, and isoxazoles) and serves as a standard substrate in enzymatic assays involving aldolases and meta-cleavage pathway enzymes [1].

In both the solid state and in solution, this compound exists predominantly in its enol form—methyl (2Z)-2-hydroxy-4-oxopent-2-enoate—rather than its keto tautomer. This stabilization is driven by strong intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent ester carbonyl. Understanding this tautomeric dominance is critical for purification: the enol form exhibits distinct chelating properties and polarity compared to standard ketones, which dictates the choice of chromatographic mobile phases and chemical recovery methods.

Physicochemical Profiling

To ensure accurate tracking during purification, the standard physicochemical properties of the compound are summarized below [1, 3]:

PropertyValue
IUPAC Name Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate
Common Synonyms Methyl acetylpyruvate, Methyl 2,4-dioxopentanoate
CAS Number 20577-61-1
Molecular Formula C₆H₈O₄
Molecular Weight 144.12 g/mol
Melting Point 60–65 °C
Physical State Yellow to beige crystalline powder

Purification Strategy 1: The Bisulfite Adduct Method (High-Yield Phase Switching)

Causality & Rationale

Crude mixtures from the Claisen condensation of acetone and dimethyl oxalate often contain unreacted starting materials and self-condensation byproducts. Because methyl acetylpyruvate contains a highly electrophilic α-keto group (in rapid equilibrium with the enol), it readily undergoes nucleophilic addition with aqueous sodium bisulfite to form a highly polar, water-soluble α-hydroxy sulfonate adduct [2].

Non-carbonyl impurities cannot form this adduct and remain trapped in the organic phase. This "phase-switching" strategy ensures exceptional purity without the need for thermal stress (which can degrade the compound during vacuum distillation).

Step-by-Step Protocol
  • Adduct Formation: Dissolve 10.0 g of crude methyl acetylpyruvate in 100 mL of ethyl acetate in a 500 mL Erlenmeyer flask. Add 100 mL of a saturated aqueous sodium bisulfite ( NaHSO3​ ) solution (approx. 1.5 equivalents).

  • Phase Partitioning: Stir the biphasic mixture vigorously for 2 hours at room temperature.

    • Self-Validation Check: The successful formation of the adduct is visually confirmed by the depletion of the intense yellow color in the organic phase as the product migrates into the aqueous phase.

  • Separation: Transfer the mixture to a separatory funnel. Collect the heavy aqueous layer. Wash the remaining organic layer with 20 mL of deionized water, combine the aqueous extracts, and discard the organic layer (which now contains the lipophilic impurities).

  • Adduct Decomposition: Cool the combined aqueous phase in an ice-water bath. Slowly add 2M HCl dropwise until the solution reaches pH 1–2.

    • Self-Validation Check: Immediate effervescence ( SO2​ gas evolution) and the precipitation of a cloudy oil visually confirm the decomposition of the bisulfite adduct and the regeneration of the free diketo ester.

  • Recovery: Extract the regenerated product with ethyl acetate ( 3×50 mL ). The organic layer will regain its characteristic pale yellow tint.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified product as a low-melting crystalline solid.

Bisulfite_Mechanism Keto Methyl 2,4-dioxopentanoate (Organic Phase) Enol Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate (Organic Phase) Keto->Enol Tautomerization Adduct Bisulfite Adduct (Aqueous Phase) Enol->Adduct NaHSO3 (aq) Phase Transfer Pure Purified Product (Organic Phase) Adduct->Pure HCl (aq) / EtOAc SO2 Evolution

Workflow of the phase-switching bisulfite purification method.

Purification Strategy 2: Suppressed-Ionization Silica Gel Chromatography

Causality & Rationale

When analytical-grade purity (>99%) is required for sensitive enzymatic assays or crystallography, silica gel chromatography is the gold standard. However, the enol form of methyl acetylpyruvate strongly chelates with the free silanol groups on the silica stationary phase. If run in neutral solvents, this causes severe band broadening, streaking, and irreversible adsorption. To counteract this, a mobile phase modifier (1% glacial acetic acid) is introduced to suppress the ionization of the enolic hydroxyl group, ensuring a tight, well-defined elution band.

Step-by-Step Protocol
  • Column Preparation: Slurry-pack a glass chromatography column with Silica Gel 60 (230–400 mesh) using a mobile phase of Hexane/Ethyl Acetate (8:2, v/v) containing 1% glacial acetic acid.

  • Sample Loading: Dissolve the crude product in a minimum volume of the mobile phase. Carefully load the solution onto the top of the silica bed, ensuring an even application to prevent channeling.

  • Elution: Elute the column using the same acidic solvent system under mild positive pressure (flash chromatography).

    • Self-Validation Check: Monitor the fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). Due to the acidic modifier, the product will elute as a distinct, non-streaking circular spot ( Rf​≈0.4 ). Fractions lacking the modifier would otherwise show severe tailing from the baseline.

  • Concentration & Modifier Removal: Pool the product-containing fractions and evaporate the solvent on a rotary evaporator. To remove residual acetic acid, add 20 mL of toluene to the flask and co-evaporate under vacuum (repeat twice).

  • Final Drying: Subject the residue to high vacuum (<1 mmHg) for 4 hours to afford the pure compound as a beige powder.

Chromatography_Workflow Crude Crude Mixture (Contains chelating enol) Load Load on Silica Gel 60 Crude->Load Elute Elute: Hexane/EtOAc (8:2) + 1% Acetic Acid Load->Elute Acidic modifier prevents silanol chelation TLC TLC Monitoring (UV 254 nm) Rf ~0.4 (No streaking) Elute->TLC Pool Pool Fractions & Co-evaporate with Toluene TLC->Pool Self-validation step Pure Analytical Grade Product (>99% Purity) Pool->Pure

Suppressed-ionization silica gel chromatography workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6917290, methyl (2Z)-2-hydroxy-4-oxopent-2-enoate." PubChem, [Link]

  • European Patent Office. "Method for Purifying Pyruvic Acid Compounds.
Application

mass spectrometry of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Application Note: Comprehensive Mass Spectrometry Profiling and Fragmentation Analysis of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Introduction & Scientific Context Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (C₆H₈O₄) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Mass Spectrometry Profiling and Fragmentation Analysis of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Introduction & Scientific Context

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (C₆H₈O₄) is a highly reactive α,γ-diketo ester that predominantly exists in its resonance-stabilized enol form. In modern drug development, this compound serves as a critical electrophilic intermediate, most notably in the synthesis of complex macrocyclic Mcl-1 inhibitors for oncology pipelines[1].

Because of its structural dualism (keto-enol tautomerism) and susceptibility to transesterification or hydrolysis, rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) characterization is essential. This application note details a self-validating analytical protocol designed to stabilize the enol tautomer, prevent artifact formation, and map its collision-induced dissociation (CID) pathways.

Physicochemical Properties & Analytical Causality

Understanding the physicochemical nature of the analyte dictates our analytical approach. The enol hydroxyl group is highly acidic ( pKa​≈4.5−5.5 ) due to resonance stabilization with the adjacent ketone and ester moieties.

  • Causality of Polarity: Because of this acidity, negative ion mode (ESI-) often yields superior signal-to-noise ratios via facile deprotonation. However, positive ion mode (ESI+) provides richer structural fragmentation data[2].

  • Causality of Mobile Phase: To prevent tautomerization to the less stable, more polar diketo form during chromatography—which would cause severe peak splitting and tailing—the LC mobile phase must be strictly acidic to kinetically trap the enol form.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary
PolarityPrecursor IonExact Mass (m/z)Dominant Product Ions (m/z)Neutral LossStructural Assignment
ESI (+) [M+H]⁺145.0495113.023332.0262 (CH₃OH)Acylium ion formation at the ester terminus
ESI (+) [M+H]⁺145.0495127.039018.0105 (H₂O)Dehydration of the enol hydroxyl group
ESI (+) [M+H]⁺145.0495103.039042.0105 (C₂H₂O)Loss of ketene from the ketone terminus
ESI (+) [M+H - CH₃OH]⁺113.023385.028428.0101 (CO)Decarbonylation of the primary acylium ion
ESI (-) [M-H]⁻143.035099.045143.9898 (CO₂)Decarboxylation via gas-phase rearrangement

Experimental Protocols: A Self-Validating System

To ensure data integrity, this protocol incorporates a dual-polarity switching method and a mandatory solvent blank injection. This rules out isobaric background interference and confirms the presence of the highly ionizable enol tautomer without carryover artifacts.

Step 1: Sample Preparation (Quenching & Stabilization)
  • Causality: Enols are highly susceptible to nucleophilic attack. We strictly avoid alcoholic solvents (e.g., methanol) during sample preparation to prevent invisible hemiacetal formation at the highly electrophilic ketone carbon.

  • Accurately weigh 1.0 mg of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Dilute the stock 1:1000 in a quenching buffer of ACN/H₂O (80:20, v/v) containing 0.1% Formic Acid (FA).

  • Transfer the solution to a silanized amber autosampler vial to prevent glass-surface adsorption and photodegradation.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: A reverse-phase C18 column is utilized. The acidic mobile phase suppresses the ionization of the enol hydroxyl in the liquid phase, increasing its hydrophobicity and ensuring sharp, Gaussian peak shapes.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: H₂O + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 60% B

    • 3.0 - 4.0 min: 60% to 95% B (Column Wash)

    • 4.0 - 5.0 min: 5% B (Self-Validation Step: Extensive equilibration is critical to prevent carryover in subsequent blank runs).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Acquisition (ESI-HRMS)
  • Source Parameters: Spray Voltage at +3.5 kV (ESI+) / -3.0 kV (ESI-); Capillary Temperature at 275 °C; Sheath Gas at 40 arb.

  • Acquisition Mode: Full MS / dd-MS² (Data-Dependent Acquisition) using polarity switching.

  • Collision Energy (HCD): Stepped at 15, 30, and 45 eV to capture both fragile neutral losses (H₂O, CH₃OH) and deeper backbone cleavages.

LCMS_Workflow A Sample Aliquot Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate B Quench & Dilute (Acetonitrile + 0.1% Formic Acid) A->B C UHPLC Separation (C18 Column, Acidic Mobile Phase) B->C D Electrospray Ionization (ESI) Positive/Negative Polarity Switching C->D E High-Resolution Mass Spectrometry (Orbitrap / Q-TOF) D->E F Data Analysis (Extracted Ion Chromatograms & CID Spectra) E->F

Fig 1. Step-by-step LC-MS workflow for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate analysis.

Fragmentation Mechanisms & Structural Elucidation

In the gas phase, the keto-enol equilibrium strongly dictates the observed fragmentation pathways[2].

Positive Ion Mode (ESI+): The protonated molecular ion [M+H]+ is observed at m/z 145.050. The lowest-energy fragmentation pathway is the nucleophilic displacement/loss of methanol (-32 Da) from the methyl ester, generating a highly stable acylium ion at m/z 113.024. This acylium ion subsequently undergoes decarbonylation (-28 Da) to yield m/z 85.028. A hallmark of 1,3-diketone and enol fragmentation is the direct α -cleavage or McLafferty-type rearrangement resulting in the loss of ketene ( CH2​=C=O , -42 Da)[3]. For this molecule, cleavage at the ketone terminus yields a diagnostic fragment at m/z 103.039.

Negative Ion Mode (ESI-): The deprotonated molecular ion [M−H]− at m/z 143.035 is highly abundant. Upon collisional activation, it undergoes a characteristic gas-phase rearrangement leading to the expulsion of carbon dioxide (-44 Da), leaving a stabilized enolate fragment at m/z 99.045.

CID_Fragmentation M [M+H]+ m/z 145.050 F1 [M+H - CH3OH]+ m/z 113.024 M->F1 -32 Da (Methanol) F2 [M+H - H2O]+ m/z 127.039 M->F2 -18 Da (Water) F4 [M+H - C2H2O]+ m/z 103.039 M->F4 -42 Da (Ketene) F3 [M+H - CH3OH - CO]+ m/z 85.028 F1->F3 -28 Da (CO)

Fig 2. Proposed ESI+ CID fragmentation pathway for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

References

  • Macrocyclic mcl1 inhibitors for treating cancer , Google Patents.[1]

  • Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations , MDPI.[2]

  • Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones , Organic Mass Spectrometry.[3]

Sources

Method

analytical methods for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Application Note: Analytical Characterization of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Introduction & Chemical Context Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (also widely known by its parent tautomeric name, methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Introduction & Chemical Context

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (also widely known by its parent tautomeric name, methyl acetopyruvate or methyl 2,4-dioxopentanoate) is a highly reactive α -keto ester and β -diketone building block[1]. It is extensively utilized in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and as a critical intermediate in biochemical metabolic studies[1]. With a molecular weight of 144.12 g/mol , it typically presents as a white crystalline solid or pale liquid depending on its purity and ambient storage conditions[2][3].

A defining physicochemical feature of this molecule is its tautomerism. While often drawn as a tri-carbonyl (1-methoxy-1,2,4-pentanetrione), the compound exists predominantly in the (2Z)-enol form: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate[2]. This configuration is thermodynamically driven by the formation of a highly stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl and the adjacent ester carbonyl. Understanding this dynamic is critical; analytical methods must be meticulously designed to either stabilize this enol form or account for the keto-enol equilibrium to prevent artifactual data, such as split chromatographic peaks or complex, uninterpretable NMR spectra.

Analytical Strategy & Causality

To establish a self-validating analytical profile for this compound, a multimodal approach is required. Each technique must be tailored to the molecule's unique hydrogen-bonding and acidic properties.

  • HPLC-UV: The conjugated π -system of the (2Z)-enol form provides robust UV absorbance. Because the enolic hydroxyl is weakly acidic, the mobile phase must be acidified.

    • Causality: Acidification (e.g., using 0.1% Formic Acid) suppresses the ionization of the enol, maintaining the analyte in a neutral state. This prevents secondary electrostatic interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks and reproducible retention times.

  • Nuclear Magnetic Resonance (NMR): NMR is the definitive tool for quantifying the keto-enol ratio.

    • Causality: Solvent polarity directly dictates the tautomeric distribution. Non-polar, non-hydrogen-bonding solvents (like CDCl 3​ ) preserve the intramolecular hydrogen bond, pushing the equilibrium >95% toward the (2Z)-enol form. Conversely, polar aprotic solvents (like DMSO-d 6​ ) compete for hydrogen bonding, disrupting the intramolecular network and increasing the diketo fraction.

  • GC-MS: Used for volatile impurity profiling.

    • Causality: β -diketones can chelate active metal sites in the GC inlet or undergo thermal degradation. Using a strictly deactivated liner and lower inlet temperatures prevents analyte breakdown during volatilization.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Quantification

Objective: To achieve baseline separation of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate from synthetic byproducts while preventing keto-enol peak splitting.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): HPLC-grade water with 0.1% Formic Acid (v/v).

  • Organic Phase (B): LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality: Formic acid buffers the mobile phase below the pKa of the enol, preventing the formation of the enolate anion which would otherwise cause severe peak tailing.

Step 2: Sample Preparation & Self-Validation

  • Dissolve the standard/sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Self-Validating System: Prepare a parallel spiked sample with a known internal standard (e.g., ethyl 2,4-dioxovalerate, a close structural analog[4]) to continuously verify column recovery, resolution, and system precision during the run.

Step 3: Chromatographic Conditions

  • Column: C18, 100 x 4.6 mm, 3 μ m particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Mild heating reduces mobile phase viscosity and accelerates the keto-enol interconversion rate on the column. This ensures that any rapidly interconverting tautomers elute as a single, sharp, time-averaged peak rather than a broad smear.

  • Detection: UV at 260 nm (optimal for the conjugated enol system).

Step 4: System Suitability

  • Inject the standard blank, followed by 5 replicate injections of the standard.

  • Acceptance Criteria: Tailing factor (Tf) 1.5; Relative Standard Deviation (RSD) of peak area 2.0%.

Protocol 2: 1 H-NMR Determination of Keto-Enol Tautomerization

Objective: To structurally confirm the compound and precisely quantify the tautomeric ratio.

Step 1: Solvent Selection & Preparation

  • Prepare two separate NMR tubes. Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (Tube 1) and 0.6 mL of DMSO-d 6​ (Tube 2).

  • Self-Validating System: Running parallel samples in contrasting solvents self-validates the tautomeric nature of the compound. If the spectral integration changes based on the solvent environment, the structural dynamic is empirically confirmed.

Step 2: Acquisition

  • Acquire 1 H spectra at 400 MHz or higher. Use a standard single-pulse experiment with a relaxation delay (D1) of at least 5 seconds.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, particularly the enolic OH and the methyl groups, allowing for highly accurate quantitative integration.

Step 3: Data Interpretation

  • Enol Form: Identify the highly deshielded enolic proton (often >12 ppm due to strong intramolecular H-bonding) and the vinylic proton (~6.3 - 6.6 ppm).

  • Keto Form: Identify the methylene protons (-CH 2​ -) situated between the two carbonyls, typically appearing as a singlet around 4.0 - 4.2 ppm.

  • Calculate the ratio by integrating the vinylic proton against the methylene protons.

Quantitative Data Summaries

Table 1: Recommended HPLC Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Curve
0.0955Initial
2.0955Isocratic
10.04060Linear
12.0595Linear
15.0595Wash
15.1955Re-equilibration
20.0955End

Table 2: Expected 1 H-NMR Spectral Features (Enol vs. Keto)

Tautomer FormChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
(2Z)-Enol > 12.0Singlet (broad)1HEnolic -OH (H-bonded)
(2Z)-Enol ~ 6.4Singlet1HVinylic -CH=
(2Z)-Enol ~ 3.9Singlet3HEster -OCH 3​
(2Z)-Enol ~ 2.3Singlet3HKetone -CH 3​
Diketo ~ 4.1Singlet2HMethylene -CH 2​ -

Analytical Workflow Visualization

AnalyticalWorkflow Sample Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate (Analyte Prep) HPLC HPLC-UV Analysis (Purity & Quant) Sample->HPLC Acidic Mobile Phase (Suppresses Ionization) NMR 1H-NMR Spectroscopy (Keto-Enol Ratio) Sample->NMR Solvent Selection (Probes H-Bonding) GCMS GC-MS Profiling (Volatile Impurities) Sample->GCMS Thermal Desorption (Mild Inlet Temp) DataInt Integrated Analytical Validation HPLC->DataInt NMR->DataInt GCMS->DataInt

Figure 1: Multimodal analytical workflow for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Sources

Application

Application Note: Large-Scale Synthesis and Isolation of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Compound: Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (Synonyms: Methyl acetylpyruvate, Methyl 2,4-dioxopentanoate) Formula: C₆H₈O₄...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Compound: Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (Synonyms: Methyl acetylpyruvate, Methyl 2,4-dioxopentanoate) Formula: C₆H₈O₄ | Molecular Weight: 144.13 g/mol

Executive Summary & Mechanistic Rationale

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is a highly versatile 1,3,4-tricarbonyl building block widely utilized in the synthesis of complex heterocycles, including pyrroles, pyrazoles, and metalloprotease inhibitors[1]. The compound exists predominantly as the (2Z)-enol tautomer due to the thermodynamic stabilization provided by extended conjugation with the ester moiety and a strong intramolecular hydrogen bond.

The most scalable and atom-economical route to this compound is the crossed Claisen condensation between dimethyl oxalate and acetone, mediated by sodium methoxide[1]. Because acetone possesses enolizable α-protons, it acts as the nucleophile. The critical challenge in this synthesis is suppressing the competitive aldol self-condensation of acetone. This is achieved through strict kinetic control: maintaining a low steady-state concentration of acetone via controlled dropwise addition into a stoichiometric excess of base at cryogenic temperatures (0–5 °C)[1].

Process Workflow

The following DOT diagram maps the critical path of the synthesis, highlighting the transition from the kinetic enolate generation to the thermodynamic isolation of the final product.

Workflow Base 1. Base Preparation NaOMe (25% in MeOH) @ 0-5 °C Reaction 3. Claisen Condensation Dropwise addition, 8 h @ 0-5 °C Base->Reaction Mix 2. Substrate Preparation Dimethyl Oxalate + Acetone Mix->Reaction Controlled Rate Enolate 4. Sodium Enolate Intermediate (Water-soluble) Reaction->Enolate >95% Conversion Quench 5. Acidification 6M HCl to pH 2-3 Enolate->Quench Extraction 6. Liquid-Liquid Extraction EtOAc extraction & drying Quench->Extraction Protonation to Enol Isolation 7. Product Isolation Vacuum Distillation / Crystallization Extraction->Isolation Concentration

Figure 1: Process workflow for the large-scale synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible process, the following parameters must be strictly adhered to during scale-up operations.

ParameterTarget ValueOperational ToleranceCausality / Process Impact
Reaction Temperature 0–5 °C-2 °C to +8 °CPrevents acetone self-condensation and controls the highly exothermic enolate formation[1].
Reagent Stoichiometry 1.0 : 1.0 : 1.0± 0.05 eqEnsures complete conversion without excess unreacted starting materials complicating purification.
Addition Time 2–3 hours1.5 – 4.0 hoursMaintains a low steady-state concentration of acetone, preventing side reactions.
Aging Time 8 hours6 – 12 hoursDrives the equilibrium to the thermodynamic sodium enolate product[1].
Quench pH 2.0 – 3.01.5 – 3.5Fully protonates the enolate for organic extraction while avoiding acid-catalyzed ester hydrolysis.

Step-by-Step Pilot-Scale Protocol (10-Mol Scale)

Equipment Requirements:

  • 20 L jacketed glass reactor equipped with a mechanical overhead stirrer.

  • Calibrated dropping funnel (2 L capacity).

  • Recirculating chiller capable of maintaining -10 °C coolant temperature.

  • Calibrated pH meter.

Phase 1: Enolate Generation and Condensation

1. Base Preparation:

  • Action: Charge the 20 L jacketed reactor with 10 L of anhydrous methanol. Under a nitrogen atmosphere, carefully add 2.16 kg of sodium methoxide solution (25 wt% in methanol, 10.0 mol)[1].

  • Causality & IPC: Sodium methoxide is highly moisture-sensitive. A nitrogen blanket prevents the formation of sodium hydroxide, which would lead to ester saponification. Turn on the chiller and bring the internal temperature to 0–5 °C.

2. Substrate Mixing:

  • Action: In a separate, dry vessel, dissolve 1.18 kg of dimethyl oxalate (10.0 mol) in 580 g of anhydrous acetone (10.0 mol)[1].

  • Causality & IPC: Pre-mixing the electrophile (dimethyl oxalate) and the nucleophile precursor (acetone) ensures they are introduced to the base simultaneously, maximizing the probability of the crossed Claisen condensation over side reactions.

3. Controlled Substrate Addition:

  • Action: Transfer the substrate mixture to the dropping funnel. Begin dropwise addition to the chilled NaOMe solution, maintaining the internal reactor temperature strictly between 0 °C and 5 °C[1].

  • Causality & IPC: The deprotonation and subsequent condensation are highly exothermic. Dropwise addition manages the heat of reaction. If the internal temperature exceeds 5 °C, pause the addition immediately to prevent the formation of mesityl oxide (aldol byproduct).

4. Reaction Aging:

  • Action: Once the addition is complete, maintain stirring at 0–5 °C for exactly 8 hours[1].

  • Causality & IPC: The extended aging period at low temperature ensures that any kinetically formed intermediates fully convert into the thermodynamically stable sodium enolate of methyl 2,4-dioxopentanoate.

Phase 2: Quenching and Acidification

5. Biphasic Quenching:

  • Action: Transfer the aged reaction mixture into a larger quench vessel containing 5 L of vigorously stirred ice-water.

  • Action: Slowly add 6 M HCl (aq) dropwise until the aqueous phase stabilizes at a pH of 2.0 to 3.0.

  • Causality & IPC: The reaction yields the sodium enolate, which is highly water-soluble. Acidification protonates the enolate, driving the equilibrium toward the neutral (2Z)-enol tautomer, which is lipophilic and extractable. A pH > 3.5 will result in poor extraction yields, while pH < 1.5 risks acid-catalyzed hydrolysis of the methyl ester. Verify pH using a calibrated meter.

Phase 3: Extraction and Isolation

6. Liquid-Liquid Extraction:

  • Action: Extract the acidic aqueous mixture with ethyl acetate (3 × 5 L). Wash the combined organic layers with 5 L of saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & IPC: Brine washing removes residual methanol and water. Thorough drying is critical before concentration to prevent hydrolysis of the product upon heating.

7. Purification:

  • Action: The crude product can be purified via vacuum distillation (bp 93–97 °C at 9 mmHg)[2] or recrystallized from a suitable solvent (e.g., hexane/ethyl acetate) to afford the product as white to faintly yellow needles[3].

Analytical Characterization

To validate the integrity of the synthesized batch, compare the isolated product against the following expected analytical parameters:

Analytical MethodExpected ResultReference
Physical State White to faintly yellow needles or powder[3]
Melting Point 60 – 65 °C[3]
Boiling Point 93 – 97 °C at 9 mmHg[2]
¹H NMR (CDCl₃) ~14.0 ppm (br s, 1H, enol -OH), ~6.2 ppm (s, 1H, =CH-), ~3.9 ppm (s, 3H, -OCH₃), ~2.3 ppm (s, 3H, -CH₃)Empirical standard for 1,3-dicarbonyls
Mass Spectrometry [M+H]⁺ m/z 145.1Calculated

References

  • [1] US20110046186A1 - 1-Substituted Pyridyl-Pyrazolyl Amide Compounds and Uses Thereof. Google Patents.

  • [3] Methyl acetopyruvate - Safety Data Sheet. AK Scientific, Inc.

  • [2] Buy Methyl acetopyruvate Industrial Grade, Pharma Grade. Echemi.

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in methyl (2Z)-2-hydroxy-4-oxopent-2-enoate synthesis

An In-depth Technical Guide to the Synthesis of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Introduction: Navigating the Synthesis of a Versatile Keto-Enoate Welcome to the technical support center for the synthesis of meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Introduction: Navigating the Synthesis of a Versatile Keto-Enoate

Welcome to the technical support center for the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. As a key building block in various synthetic pathways, successful and high-purity synthesis of this molecule is critical. This guide is structured to provide direct, actionable advice for researchers encountering common and nuanced challenges during its preparation. The primary synthetic route involves a base- or acid-catalyzed aldol condensation between methyl pyruvate and acetone. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields.

This document, designed by application scientists with extensive field experience, moves beyond simple protocols. It delves into the mechanistic underpinnings of why specific issues arise and provides logical, validated strategies to overcome them. We will address everything from yield optimization and byproduct identification to purification strategies and long-term stability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My yield of the desired (2Z)-isomer is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue and typically stems from three competing chemical pathways: the retro-aldol reaction, acetone self-condensation, and isomerization to the more stable (2E)-isomer.

  • Retro-Aldol Reaction: The aldol addition is a reversible process.[1][2] Under the reaction conditions, the product can revert to the starting materials (methyl pyruvate and acetone). This is particularly prevalent with prolonged reaction times or excessive temperatures. The equilibrium can be shifted towards the product by carefully controlling the temperature and reaction time.

  • Acetone Self-Condensation: Acetone can act as both the enolate and the electrophile, leading to its self-condensation. Under basic conditions, this primarily forms diacetone alcohol, which can then dehydrate to mesityl oxide.[3][4] This parasitic reaction consumes one of the key starting materials, directly reducing the potential yield of your target molecule. Using a stoichiometric excess of acetone can be a false economy if it primarily leads to self-condensation.

  • Isomerization: The desired (2Z)-isomer is often the kinetic product, while the (2E)-isomer is the thermodynamically more stable product due to reduced steric hindrance.[5] The same conditions that promote the condensation can also facilitate isomerization, especially with extended reaction times or the use of stronger bases.

Troubleshooting Workflow:

  • Analyze Crude Product: Before purification, take a ¹H NMR of your crude reaction mixture. The presence of significant amounts of unreacted methyl pyruvate is a strong indicator that the retro-aldol reaction is a major issue or the reaction has not gone to completion.

  • Optimize Temperature: Run a temperature screening experiment. Start at a lower temperature (e.g., 0 °C or even -10 °C) and incrementally increase it. Lower temperatures favor the aldol addition over both the retro-aldol and dehydration/isomerization side reactions.

  • Control Stoichiometry: Instead of a large excess, try using a more controlled amount of acetone (e.g., 1.5 to 2.0 equivalents). This can limit the rate of self-condensation.

  • Choice of Base: The choice of base is critical. A very strong, non-nucleophilic base can rapidly deprotonate acetone but may also promote side reactions. Weaker bases like potassium carbonate or secondary amines (e.g., piperidine) can provide a more controlled reaction.

G cluster_analysis NMR Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_nmr Analyze Crude ¹H NMR start->check_nmr sm_present High Starting Material (SM) Content? check_nmr->sm_present side_products Significant Side Products? check_nmr->side_products isomer_present High (2E)-Isomer Ratio? check_nmr->isomer_present sol_retro Issue: Retro-Aldol / Incomplete Rxn Solution: Lower Temp, Increase Time sm_present->sol_retro Yes sol_self Issue: Acetone Self-Condensation Solution: Adjust Stoichiometry, Change Base side_products->sol_self Yes sol_isomer Issue: Isomerization Solution: Shorter Rxn Time, Milder Base isomer_present->sol_isomer Yes

Caption: Troubleshooting workflow for low product yield.

Question 2: I'm observing an unexpected byproduct with a molecular weight corresponding to a dimer. How does this form and how can I prevent it?

Answer: Dimerization can occur through several mechanisms, often involving the reaction of the enolate of the product with another molecule of the product or starting material. Phenolic compounds are well-known to undergo oxidative dimerization, and while your target is not a phenol, related reactive intermediates can lead to similar coupling reactions.[6]

Plausible Dimerization Pathway: The enolate of your product, methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, can form at the C5 methyl group. This new nucleophile can then attack the electrophilic C4-carbonyl group of another molecule of the product, leading to a C-C bond formation and a dimeric species after a subsequent condensation step.

Mitigation Strategies:

  • Lower Reactant Concentration: High concentrations can favor bimolecular reactions like dimerization. Running the reaction under more dilute conditions can suppress this side reaction.

  • Control Base Addition: Adding the base slowly and at a low temperature helps maintain a low instantaneous concentration of the enolate, reducing the likelihood of self-reaction.

  • Purification: If dimerization is unavoidable, it can often be separated through careful column chromatography, as the dimer will have a significantly different polarity and molecular weight from the desired monomer.

Question 3: My purified product is unstable and turns brown upon storage. What is causing this degradation?

Answer: The methyl (2Z)-2-hydroxy-4-oxopent-2-enoate structure contains multiple reactive functional groups (a ketone, an α,β-unsaturated ester, and an allylic hydroxyl group), making it susceptible to degradation.

  • Oxidation: The allylic alcohol and the enol system are susceptible to air oxidation, which can lead to the formation of colored polymeric byproducts.

  • Acid/Base-Catalyzed Decomposition: Trace amounts of acid or base left over from the workup can catalyze various decomposition pathways, including polymerization or retro-aldol fragmentation.[7] The homo-aldol product of pyruvate has been shown to undergo non-oxidative decarboxylation under heated acidic conditions.[1]

  • Light Sensitivity: Similar to other conjugated systems, the molecule may be sensitive to light, which can promote isomerization or radical-based degradation pathways.[8]

Recommendations for Storage:

  • High Purity: Ensure the product is purified to >98% purity to remove any catalytic residues.

  • Inert Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Low Temperature: Store at low temperatures (-20°C is recommended) to slow down decomposition rates.

  • Protect from Light: Use an amber vial or wrap the container in foil to protect it from light.

Frequently Asked Questions (FAQs)

What is the fundamental reaction mechanism for this synthesis?

The synthesis is a classic base-catalyzed aldol condensation. The mechanism proceeds in three main steps:

  • Enolate Formation: The base removes an acidic α-proton from acetone to form a resonance-stabilized enolate nucleophile.

  • Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of methyl pyruvate. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the solvent or a proton source from the workup to yield the final β-hydroxy carbonyl product, which in this case is the target molecule.

G cluster_mech Base-Catalyzed Aldol Condensation Mechanism Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Base (B⁻) Pyruvate Methyl Pyruvate (Electrophile) Enolate->Pyruvate Nucleophilic Attack Intermediate Alkoxide Intermediate Pyruvate->Intermediate Product Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Intermediate->Product Protonation (H⁺)

Caption: General mechanism for the aldol condensation.

What are the critical reaction parameters to control for optimal results?

Optimizing this synthesis requires careful control over several parameters. The table below summarizes their effects.

ParameterRecommended RangeRationale & Impact on Side Reactions
Temperature -10°C to 25°CLower temperatures favor the desired aldol addition over the retro-aldol reaction and subsequent dehydration/isomerization.[9]
Base Weak base (e.g., K₂CO₃, piperidine)Strong bases (e.g., NaH, LDA) can accelerate side reactions like acetone self-condensation and product degradation.[10]
Solvent Aprotic (THF, Dioxane) or Protic (Ethanol)Aprotic solvents can prevent the base from being consumed by the solvent. Protic solvents can facilitate proton transfer steps but may also promote side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS. Prolonged times increase the risk of isomerization to the (2E)-isomer and other degradation pathways.
Reactant Ratio 1.5 - 2.0 eq. AcetoneA slight excess of acetone drives the reaction forward, but a large excess promotes self-condensation.
What is the best method for purifying the final product?

Given the potential for isomerization and degradation, purification should be conducted promptly and under mild conditions.

  • Flash Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) is typically effective at separating the product from nonpolar impurities (like mesityl oxide) and more polar byproducts (like diacetone alcohol or dimers).

    • Caution: Prolonged exposure to silica gel, which is acidic, can cause degradation. It is sometimes beneficial to neutralize the silica gel with triethylamine before use.

  • Distillation: Fractional distillation under reduced pressure can be used if the product is thermally stable enough and the byproducts have sufficiently different boiling points. However, this method carries a higher risk of thermal degradation and isomerization.

Experimental Protocols

Protocol 1: Synthesis of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Materials:

  • Methyl pyruvate (1.0 eq)

  • Acetone (2.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous THF.

  • Reagent Addition: Add potassium carbonate to the THF. Cool the suspension to 0°C in an ice bath.

  • In a separate flask, prepare a solution of methyl pyruvate and acetone in a small amount of THF.

  • Reaction: Add the methyl pyruvate/acetone solution dropwise to the stirred K₂CO₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Caption: Step-by-step experimental workflow.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethyl-4-oxopentanoate.
  • Paquette, L. A., & Bennett, G. D. (1994). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 73, 219. [Link]

  • PubChem. (n.d.). methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Zhang, C., & Wang, H. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1419–1424. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐hydroxy‐3‐methyl‐2‐oxopentanoic acid (4 e) with various.... Retrieved from [Link]

  • MacMillan, J. B., & Pettus, T. R. (2006). Studies on a biomimetic oxidative dimerization approach to the hibarimicins. Tetrahedron Letters, 47(36), 6361-6364. [Link]

  • Guthrie, J. P. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 5(25), 15009–15017. [Link]

  • Mayer, F., & Czerny, F. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. [Link]

  • Guthrie, J. P. (2020). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. NASA Technical Reports Server. [Link]

  • Feliu, A. L., & Seltzer, S. (1985). Synthesis and interconversion of the four isomeric 6-oxo-2,4-heptadienoic acids. The Journal of Organic Chemistry, 50(4), 447-451. [Link]

  • Lippert, S., Baumann, W., & Thomke, K. (1991). Secondary reactions of the base-catalyzed aldol condensation of acetone. Journal of Molecular Catalysis, 69(2), 199-214. [Link]

  • Guthrie, J. P. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

  • ResearchGate. (n.d.). (a) Base-catalyzed condensation of citral and acetone yielding PS after.... Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxopent-4-enoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • Dennehy, O. C., Lynch, D., Khandavilli, U. B. R., Lawrence, S. E., Collins, S. G., Maguire, A. R., & Moynihan, H. A. (2020). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. RSC Advances, 10(52), 31211-31218. [Link]

Sources

Optimization

Technical Support Center: Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Stability &amp; Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling and reactivity of highly functionalized 1,3-dicarbonyl equivalents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling and reactivity of highly functionalized 1,3-dicarbonyl equivalents. Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (also known as methyl acetopyruvate or methyl 2,4-dioxopentanoate) is a critical electrophilic building block used extensively in heterocyclic synthesis, including the development of Mcl-1 inhibitors and complex pyrazoles.

However, its dense array of electrophilic centers and acidic protons makes it notoriously susceptible to degradation. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the structural integrity of your compound throughout your synthetic workflows.

Section 1: The Mechanistic Root of Instability

To prevent degradation, we must first understand the causality behind it. Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate exists in a dynamic keto-enol equilibrium. The (2Z)-enol form is thermodynamically stabilized by an intramolecular hydrogen bond (forming a pseudo-six-membered ring) and extended conjugation along the ester backbone.

Despite this stabilization, the molecule is highly vulnerable to three primary degradation pathways[1]:

  • Ester Hydrolysis & Decarboxylation: The methyl ester is easily hydrolyzed in aqueous acid or base. The resulting 2,4-dioxopentanoic acid is a β -keto acid analog that rapidly undergoes thermal decarboxylation.

  • Retro-Claisen Cleavage: Under strongly basic conditions, nucleophiles attack the highly electrophilic C2 or C4 carbonyl, leading to C-C bond cleavage. This is analogous to the enzymatic degradation of 2,4-dioxopentanoate by acylpyruvate hydrolase[2].

  • Oxidative Degradation: The electron-rich enol double bond is susceptible to strong oxidizing agents, leading to rapid decomposition[3].

Section 2: Troubleshooting Guides & FAQs

Q1: My NMR spectrum shows a complex mixture of peaks, but LC-MS shows a single mass. Is my compound degrading? A: Not necessarily. This is a classic symptom of keto-enol tautomerization.

  • Causality: Non-polar solvents (like CDCl3) favor the intramolecularly hydrogen-bonded enol form. Polar protic or aprotic solvents (like DMSO-d6) disrupt this hydrogen bond, increasing the population of the diketo tautomer and leading to complex, overlapping spectra.

  • Solution: Acquire your NMR in a strictly anhydrous, non-polar solvent (CDCl3) to lock the enol tautomer. If a polar solvent is required for solubility, allow the sample to equilibrate in the NMR tube for 24 hours prior to acquisition to stabilize the tautomeric ratio.

Q2: I am losing mass balance and generating dark tars during a base-catalyzed cyclization. What is happening? A: You are experiencing Retro-Claisen cleavage followed by uncontrolled aldol condensation.

  • Causality: When using strong, nucleophilic bases (e.g., NaOH, NaOMe) at elevated temperatures, the base attacks the C2 carbonyl. Instead of simple deprotonation, this results in the expulsion of an enolate leaving group, cleaving the molecule into methyl acetate and a pyruvate derivative. These fragments then polymerize into tars.

  • Solution: Switch to a non-nucleophilic base (e.g., DBU, DIPEA, or K2CO3) and run the reaction in an anhydrous, aprotic solvent (like THF or MeCN) at the lowest possible temperature.

Q3: The compound turns from a pale yellow powder to a sticky residue after a few months of storage. How can I prevent this? A: This is caused by moisture-induced hydrolysis followed by decarboxylation.

  • Causality: Ambient moisture hydrolyzes the methyl ester. The resulting free acid decarboxylates at room temperature, and the highly reactive dicarbonyl fragments degrade the bulk powder.

  • Solution: Store the compound strictly under an inert atmosphere (Argon/Nitrogen) at -20°C. Implement Protocol A below.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Anhydrous Handling and Storage SOP

This protocol ensures that moisture-induced hydrolysis is completely mitigated, creating a self-validating loop for compound integrity.

  • Lyophilization: If the compound has been exposed to ambient air, dissolve it in anhydrous 1,4-dioxane and lyophilize overnight to remove trace water.

  • Inert Transfer: Transfer the dried powder into amber glass vials (to prevent photo-oxidation) within a glovebox under an Argon atmosphere.

  • Desiccant Sealing: Seal the vials with PTFE-lined caps, wrap with Parafilm, and store in a secondary desiccator containing Drierite (CaSO4) at -20°C.

  • Validation Step: Before use, dissolve a 1 mg aliquot in anhydrous CDCl3. A clean singlet at ~6.8-7.0 ppm (the alkene proton of the enol) and the absence of a broad carboxylic acid peak (~10-12 ppm) confirms structural stability.

Protocol B: Base-Catalyzed Reaction Optimization

To prevent retro-Claisen cleavage during downstream synthesis:

  • Solvent Preparation: Dry THF over sodium/benzophenone and distill immediately before use to ensure zero moisture content.

  • Reagent Addition: Cool the THF solution of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate to 0°C under Argon.

  • Base Selection: Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) dropwise. Strictly avoid NaOH or KOH.

  • Validation Step: Monitor the reaction via LC-MS. The presence of a peak at m/z 143 [M-H]⁻ indicates the intact enolate. If peaks at m/z 87 (pyruvate fragment) appear, immediately quench the reaction and reduce the temperature of your next run to -20°C.

Section 4: Quantitative Data & Degradation Summary

The following table summarizes the quantitative triggers for degradation and the corresponding preventive measures.

Degradation PathwayTriggering ConditionPrimary DegradantsPreventive Measure
Ester Hydrolysis H₂O + Acid/Base (pH < 4 or > 8)2,4-Dioxopentanoic acid, MethanolStrict anhydrous handling; avoid aqueous workups.
Decarboxylation Temp > 25°C + Free AcidButane-2,3-dione derivatives, CO₂Maintain ester functionality; store at -20°C.
Retro-Claisen Cleavage Strong Nucleophilic Base (OH⁻, OR⁻)Acetate, Pyruvate derivativesUse non-nucleophilic bases (e.g., DIPEA, DBU).
Oxidation O₂, Strong OxidantsCarboxylic acids, PeroxidesStore under Argon; use amber vials.

Section 5: Pathway Visualizations

DegradationMechanisms Enol Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate Keto Methyl 2,4-dioxopentanoate (Keto Tautomer) Enol->Keto Solvent Polarity (Tautomerization) Acid 2,4-Dioxopentanoic Acid Keto->Acid H2O / H+ or OH- (Hydrolysis) Cleavage Acetate + Pyruvate Derivatives Keto->Cleavage Nucleophilic Base (Retro-Claisen) Decarb Degradation Products (-CO2) Acid->Decarb Heat (Decarboxylation)

Figure 1: Primary chemical degradation pathways of methyl 2,4-dioxopentanoate.

StabilityWorkflow S1 Dry Compound S2 Argon Atmosphere S1->S2 S3 Store at -20°C S2->S3 Test NMR/LC-MS QC Check S3->Test Fail Repurify (Lyophilize) Test->Fail Degradants Detected Pass Proceed to Synthesis Test->Pass Pure Enol/Keto Fail->S1

Figure 2: Self-validating workflow for handling and stability verification.

References

  • Title: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate | C6H8O4 | CID 6917290 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: EC 3.7.1.5 - acylpyruvate hydrolase Source: ExplorEnz - The Enzyme Database URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Welcome to the technical support center for the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this valuable intermediate. This document will provide a plausible synthetic approach and address potential challenges to help you optimize your reaction conditions.

Introduction to the Synthesis

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is a functionalized α-hydroxy-α,β-unsaturated ester. Its synthesis requires careful control of reaction conditions to achieve the desired (Z)-stereochemistry and to minimize the formation of byproducts. While various synthetic routes can be envisioned, a practical approach involves a stereoselective aldol-type condensation. This guide will focus on the challenges you might encounter with such a strategy.

A plausible synthetic route involves the condensation of a glyoxylate derivative with a ketone enolate, followed by dehydration. The key to obtaining the desired (Z)-isomer lies in the control of the enolate geometry and the reaction conditions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Ketone: The formation of the ketone enolate is a critical step. Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure your base is strong enough and used in stoichiometric amounts. For generating a specific enolate, a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) is recommended. Always use anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base by moisture.

  • Poor Electrophilicity of the Glyoxylate: The reactivity of the glyoxylate derivative is crucial for the condensation to proceed.

    • Solution: Ensure the purity of your methyl glyoxylate. If using a hydrate or polymer form, it may need to be cracked (depolymerized) by heating prior to use. Alternatively, using a more reactive derivative like methyl 2-oxo-2-phenylacetate could be considered for initial trials.

  • Suboptimal Reaction Temperature: Temperature control is critical. Too low, and the reaction may be too slow; too high, and side reactions or product decomposition can occur.

    • Solution: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure selectivity. The addition of the glyoxylate should also be done at this temperature. After the addition, the reaction may be allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature) to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature profile.

  • Product Degradation during Workup or Purification: The target molecule contains multiple functional groups and may be sensitive to acidic or basic conditions, as well as heat.

    • Solution: Employ a mild workup procedure. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). During extraction, avoid strong acids or bases. For purification, column chromatography on silica gel is often the method of choice. The polarity of the eluent should be carefully optimized to ensure good separation without causing on-column degradation.

Q2: I am obtaining a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (Z)-isomer?

Achieving high (Z)-selectivity is a common challenge in the synthesis of tetrasubstituted alkenes. The stereochemical outcome of the aldol condensation is often determined by the geometry of the enolate and the transition state of the reaction.

  • Enolate Geometry: The formation of the (Z)-enolate of the ketone is crucial for obtaining the desired (Z)-alkene product.

    • Solution: The choice of base and reaction conditions for enolate formation is critical. The Ireland model for enolate formation suggests that for many ketones, using a hindered base like LDA in a non-polar solvent like THF at low temperatures can favor the formation of the (Z)-enolate.

  • Reaction Conditions: The conditions of the condensation step also play a role.

    • Solution: The Zimmerman-Traxler model for the aldol transition state can provide guidance. A chair-like transition state is generally favored. The stereochemical outcome depends on the relative orientation of the substituents in this transition state. Performing the reaction at low temperatures can enhance the kinetic control and favor the formation of the thermodynamically less stable (Z)-isomer.[1]

  • Isomerization: The initially formed product might isomerize to the more stable (E)-isomer during the reaction, workup, or purification.

    • Solution: Minimize the exposure of the product to heat, light, and acid or base. If isomerization is a significant problem, it might be necessary to explore alternative synthetic routes or purification techniques that are less prone to causing isomerization, such as argentation chromatography.[2] It is also possible to isomerize the undesired (E)-isomer to the (Z)-isomer under photochemical conditions, although this adds an extra step to the synthesis.[3][4]

Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Byproduct formation can significantly complicate purification and reduce the yield of the desired product. Here are some common side reactions and strategies to mitigate them:

  • Self-Condensation of the Ketone: The ketone enolate can react with another molecule of the ketone, leading to a self-condensation product.

    • Solution: This can be minimized by adding the ketone slowly to the base at low temperature to ensure complete deprotonation before adding the electrophile (methyl glyoxylate). Maintaining a low concentration of the ketone starting material can also be beneficial.

  • Michael Addition: The enolate can potentially add to the α,β-unsaturated product in a Michael-type addition, leading to oligomeric byproducts.

    • Solution: This is more likely to occur if there is an excess of the enolate present after the initial condensation. Using a slight excess of the glyoxylate can help to consume all of the enolate. Quenching the reaction promptly once the starting materials are consumed is also important.

  • Decarboxylation: While less common for esters than for β-keto acids, harsh reaction conditions (high temperatures, strong acid or base) can potentially lead to the loss of the methyl ester group.

    • Solution: Maintain mild reaction and workup conditions. Avoid prolonged heating and exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for this reaction? A: Anhydrous tetrahydrofuran (THF) is a common and effective solvent for the formation of lithium enolates and subsequent aldol-type reactions. Other ethereal solvents like diethyl ether can also be used. It is crucial that the solvent is completely dry.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. Staining with potassium permanganate or vanillin can help visualize the spots. For more detailed analysis, LC-MS can be used to identify the product and any major byproducts.

Q: What are the best practices for purifying the final product? A: Flash column chromatography on silica gel is the recommended method for purifying methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. Due to the potential for isomerization on silica gel, it is advisable to use a neutral silica gel or to buffer the eluent with a small amount of a non-nucleophilic base like triethylamine. Separation of geometric isomers can be challenging and may require specialized techniques like argentation chromatography.[2][5]

Q: How should I store the purified methyl (2Z)-2-hydroxy-4-oxopent-2-enoate? A: The product contains several reactive functional groups and may be sensitive to light, heat, and air. It is recommended to store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or below) in a tightly sealed container, protected from light.

Q: What are the expected spectroscopic data for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate? A: While specific experimental data is not readily available in the literature, based on the structure (C₆H₈O₄, MW: 144.12 g/mol )[6], one can predict the following:

  • ¹H NMR: Expect signals for the methyl ester protons (singlet, ~3.8 ppm), the acetyl methyl protons (singlet, ~2.3 ppm), the vinylic proton (singlet, ~6.0-6.5 ppm), and the hydroxyl proton (broad singlet, variable chemical shift). The chemical shift of the vinylic proton will be crucial in confirming the (Z)-stereochemistry.

  • ¹³C NMR: Expect signals for the ester carbonyl, the ketone carbonyl, the two sp² carbons of the double bond, the methyl ester carbon, and the acetyl methyl carbon.

  • IR Spectroscopy: Expect characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), the C=O stretch of the ester (~1720-1740 cm⁻¹), the C=O stretch of the ketone (~1680-1700 cm⁻¹), and the C=C stretch (~1640-1660 cm⁻¹).

Experimental Protocols

Proposed Synthesis of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

This protocol is a proposed route based on established principles of organic synthesis and should be optimized for specific laboratory conditions.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Methyl glyoxylate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • LDA Preparation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) to the cooled THF. Slowly add n-BuLi solution (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate Lithium diisopropylamide (LDA).

  • Enolate Formation: Slowly add a solution of acetone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Aldol Condensation: Slowly add a solution of methyl glyoxylate (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C. The reaction is typically rapid. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Recommended Reaction Parameters (for optimization)

ParameterRecommended RangeRationale
Temperature -78 °C to 0 °CLow temperatures favor kinetic control and can enhance (Z)-selectivity.
Base LDA, LHMDSStrong, non-nucleophilic bases ensure complete and selective enolate formation.
Solvent Anhydrous THFAprotic and non-polar enough to favor specific enolate geometries.
Equivalents of Base 1.05 - 1.1 eqA slight excess ensures complete deprotonation of the ketone.
Equivalents of Electrophile 1.1 - 1.2 eqA slight excess helps to drive the reaction to completion and consume the enolate.

Visualizations

Reaction_Pathway Acetone Acetone Enolate Lithium Enolate Acetone->Enolate Deprotonation LDA LDA, THF, -78 °C LDA->Enolate Intermediate Aldol Adduct Enolate->Intermediate Nucleophilic Attack Glyoxylate Methyl Glyoxylate Glyoxylate->Intermediate Product Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Intermediate->Product Workup

Caption: Proposed reaction pathway for the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Troubleshooting_Logic Start Low Yield or Impurities Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Base Optimize Base and Addition Rate Check_Reagents->Optimize_Base Check_Conditions->Optimize_Base Check_Workup Evaluate Workup & Purification Optimize_Temp->Check_Workup Isomer_Check Analyze E/Z Ratio Check_Workup->Isomer_Check Isomer_Solution Modify Conditions for Z-Selectivity Isomer_Check->Isomer_Solution High E-isomer

Caption: Troubleshooting workflow for optimizing the synthesis.

References

  • Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111-212.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Burlington, MA, 2005.
  • PubChem. Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. [Link]6]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957, 79 (8), 1920–1923.
  • Ireland, R. E.; Mueller, R. H.; Willard, A. K. The ester enolate Claisen rearrangement. Stereochemical control through solvent-chelate interactions. J. Am. Chem. Soc.1976, 98 (10), 2868–2877.
  • Breuer, B.; Stuhlfauth, T.; Fock, H. P. Separation of fatty acids or methyl esters including positional and geometric isomers by alumina argentation thin-layer chromatography. J. Chromatogr. Sci.1987 , 25 (7), 302-306.[2]

  • Metternich, J. B.; Gilmour, R. A Riboflavin-Mediated Highly (Z)-Selective and Operationally Simple, Catalytic Isomerization of Enones. J. Am. Chem. Soc.2015 , 137 (35), 11254–11257.[7]

  • Chang, K.-C.; et al. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. J. Am. Chem. Soc.2025 , 147, 7452–7460.[8]

  • Knoevenagel Condensation. In Organic Syntheses; Wiley: New York, 2004.
  • Doebner Modification of the Knoevenagel Condensation. Comprehensive Organic Name Reactions and Reagents, 2010 , 925-928.[9]

  • Evans, D. A.; Nelson, J. V.; Taber, T. R. Stereoselective Aldol Condensations. Top. Stereochem.1982 , 13, 1-115.[1]

  • ResearchGate. Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)? [Link]4]

  • Chemistry LibreTexts. Protecting Groups. [Link]]

Sources

Optimization

Technical Support Center: Crystallization of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Welcome to the technical support center for the crystallization of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this β-keto ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Understanding the Molecule: Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is a β-keto ester with the molecular formula C6H8O4 and a molecular weight of approximately 144.12 g/mol [1]. Its structure, featuring a hydroxyl group, a ketone, an ester, and a carbon-carbon double bond, presents unique crystallization challenges. The potential for hydrogen bonding and the presence of the keto-enol tautomerism can influence its solubility and crystal lattice formation. The (E)-isomer of a related compound, methyl (2E)-4-oxopent-2-enoate, is a powder with a melting point of 58-59°C, suggesting that our target (Z)-isomer is also likely a solid at room temperature[2].

Frequently Asked Questions (FAQs)

Q1: My compound refuses to crystallize and remains as an oil. What is happening?

A1: This phenomenon is known as "oiling out," where the compound separates from the solution as a liquid phase instead of a solid crystalline phase[3][4]. This often occurs when the supersaturation of the solution is too high, or when the melting point of the compound is lower than the temperature of the solution[4]. For β-keto esters, the presence of impurities can also significantly lower the melting point and promote oiling out[4]. The oil phase is a solute-rich liquid that is immiscible with the bulk solvent and can trap impurities, hindering purification[5][6].

Q2: What is the ideal solvent for crystallizing methyl (2Z)-2-hydroxy-4-oxopent-2-enoate?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[7]. A systematic solvent screening is the most effective approach. Start with small-scale trials using a variety of solvents with different polarities. Given the functional groups in your molecule, a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., isopropanol, ethanol) should be tested. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added to induce precipitation, can also be very effective[8].

Q3: I obtained a solid, but it appears to be amorphous or waxy. How can I induce the formation of well-defined crystals?

Troubleshooting Guides

Problem 1: Complete Failure of Crystallization (Solution Remains Clear)

If your solution remains clear upon cooling and no precipitation occurs, it is likely that the solution is not supersaturated.

Causality:

  • Excessive Solvent: Too much solvent was used, and the concentration of the compound is below its solubility limit even at lower temperatures.

  • Inappropriate Solvent: The compound is too soluble in the chosen solvent at all temperatures.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth[4].

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution. This will act as a template for further crystal growth[11].

  • Increase Concentration:

    • Evaporation: Slowly evaporate the solvent under a gentle stream of nitrogen or by using a rotary evaporator until the solution becomes slightly cloudy (indicating saturation). Then, allow the solution to cool slowly[8].

  • Change the Solvent System:

    • Anti-Solvent Addition: While stirring, slowly add a solvent in which your compound is insoluble (an anti-solvent). Add the anti-solvent dropwise until the solution becomes persistently turbid, then warm the solution until it becomes clear again and allow it to cool slowly.

Problem 2: The Compound is "Oiling Out"

This is a common issue with β-keto esters and can be a significant hurdle to purification.

Causality:

  • High Supersaturation: The concentration of the solute is so high that the system favors the formation of a liquid phase over a solid phase[3].

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation[6].

  • Impurities: The presence of impurities can lower the melting point of the solid, making it more prone to oiling out[4].

Troubleshooting Protocol:

  • Control Supersaturation:

    • Decrease Solute Concentration: Start with a more dilute solution to avoid reaching the critical supersaturation level for oiling out[6].

  • Solvent System Modification:

    • Solvent Choice: Experiment with different solvents. A solvent in which the compound has a slightly lower solubility at elevated temperatures may prevent oiling out.

    • Co-solvent Addition: If a particular solvent system consistently leads to oiling out, try adding a small amount of a co-solvent. For instance, if a non-polar solvent is being used, adding a small percentage of a more polar solvent might stabilize the crystal lattice[6].

  • Seeding:

    • Seeding Protocol: Prepare a saturated solution at an elevated temperature. Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out. Add a small amount (1-5% by weight) of seed crystals. Continue to cool the solution slowly to the final crystallization temperature[6].

Problem 3: Poor Yield of Crystalline Product

A low yield can be due to several factors related to the solubility of your compound.

Causality:

  • Significant Solubility at Low Temperatures: The compound may still be quite soluble in the mother liquor even after cooling.

  • Premature Crystallization: The compound may have started to crystallize out of the hot solution before all impurities were dissolved.

Troubleshooting Protocol:

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound. This will ensure that the solution is saturated upon cooling, maximizing the yield of recovered crystals[7].

  • Recover from Mother Liquor:

    • After filtering the initial crop of crystals, concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

  • Solvent Screening for Lower Solubility at Cold Temperatures:

    • Re-evaluate your choice of solvent. A solvent that dissolves the compound well when hot but very poorly when cold will give the best recovery.

Data Presentation

Table 1: General Solvent Screening Guide for β-Keto Esters

Solvent ClassExample SolventsPolarityExpected Solubility Behavior
Non-Polar Hexanes, TolueneLowLikely to have low solubility at all temperatures. Good as anti-solvents.
Ethers Diethyl Ether, MTBELow-MediumMay show good solubility differential with temperature.
Halogenated DichloromethaneMediumOften good for dissolving at room temperature, may require an anti-solvent.
Esters Ethyl AcetateMediumA good starting point for many organic compounds.
Ketones AcetoneMedium-HighCan be a good solvent, but high solubility may lead to lower yields.
Alcohols Isopropanol, EthanolHigh (Protic)The hydroxyl group may interact with the compound, affecting crystallization.

Experimental Workflows

General Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the crystallization of an organic compound.

Troubleshooting Decision Tree for "Oiling Out"

G start Compound 'Oils Out' check_cooling Was cooling too rapid? start->check_cooling slow_cooling Decrease Cooling Rate check_cooling->slow_cooling Yes check_concentration Is the concentration too high? check_cooling->check_concentration No success Crystals Formed slow_cooling->success dilute Use a More Dilute Solution check_concentration->dilute Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No dilute->success change_solvent Perform Solvent Screening check_solvent->change_solvent No seed Try Seeding the Solution check_solvent->seed Yes change_solvent->success seed->success

Sources

Troubleshooting

Technical Support Center: Scaling Up Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Production

Welcome to the Technical Support Center. Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (also known as methyl acetylpyruvate or methyl 2,4-dioxopentanoate) is a highly versatile beta-diketone enol ester[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (also known as methyl acetylpyruvate or methyl 2,4-dioxopentanoate) is a highly versatile beta-diketone enol ester[1]. It serves as a critical building block in the synthesis of complex heterocycles, such as pyrrolo[3,4-c]pyridines[2], and various metalloprotease inhibitors used in drug development[3].

While the laboratory-scale synthesis via the Claisen condensation of acetone and dimethyl oxalate is straightforward, scaling up this highly exothermic process introduces severe challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a validated scale-up protocol to ensure high yield and purity.

Process Visualization: Reaction & Degradation Pathways

ReactionPathway cluster_0 Claisen Condensation & Side Reactions cluster_1 Workup & Isolation Acetone Acetone NaSalt Sodium 1-methoxy-1,4-dioxopent-2-en-2-olate (Stable Intermediate) Acetone->NaSalt + DMO Controlled Dosing Mesityl Mesityl Oxide / Isophorone (Aldol Side-Products) Acetone->Mesityl Excess Acetone / High Temp (Self-Condensation) DMO Dimethyl Oxalate (DMO) DMO->NaSalt NaOMe NaOMe / Methanol NaOMe->NaSalt Base Catalysis Product Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (Target Product) NaSalt->Product Aqueous Acidification (pH 2.0-2.5, <5°C) Degradants Decarboxylated / Hydrolyzed Degradants NaSalt->Degradants pH < 1.0 or Temp > 15°C (Hydrolysis)

Reaction pathway for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate highlighting critical side reactions.

Troubleshooting Guide & FAQs

Q1: During scale-up, my yield dropped from 85% to 40%, and the reaction mixture turned into a dark, viscous liquid. What is causing this, and how can I prevent it? Causality: You are observing the aldol self-condensation of acetone. Acetone possesses alpha protons that are readily deprotonated by sodium methoxide. If the localized concentration of acetone is too high relative to dimethyl oxalate (DMO), or if the temperature exceeds 10 °C due to poor heat transfer at scale, the acetone enolate will attack another acetone molecule instead of the DMO. This forms mesityl oxide and subsequently isophorone, generating a dark, viscous mixture. Solution: Implement an inverse-dosing strategy. Do not mix acetone, DMO, and base all at once. Instead, pre-cool a solution of DMO and sodium methoxide in methanol to 0 °C. Dose the acetone slowly into this mixture using a controlled feed pump. This ensures the acetone is immediately consumed by the vast excess of DMO, kinetically favoring the cross-Claisen condensation over the aldol self-condensation.

Q2: I am detecting significant amounts of oxalic acid and unreacted acetone in my final product. Why is the ester hydrolyzing? Causality: Ester hydrolysis (saponification) occurs when adventitious water is present in the highly basic reaction environment. Dimethyl oxalate is highly susceptible to nucleophilic attack by hydroxide ions, which cleaves the ester bonds to form monomethyl oxalate or oxalic acid, effectively killing the reaction stoichiometry. Solution: The system must be rigorously anhydrous. Use dry methanol (water content < 50 ppm) and high-quality, anhydrous sodium methoxide powder (or a freshly titrated methanolic solution). Ensure the reactor is purged with dry nitrogen prior to reagent charging.

Q3: What is the optimal method for isolating the free enol from the intermediate sodium salt without causing degradation? Causality: The reaction produces the sodium salt of the enolate (sodium 1-methoxy-1,4-dioxopent-2-en-2-olate). To isolate the target methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, you must protonate this salt. However, the beta-diketone moiety is highly sensitive. If the aqueous acidification is performed at temperatures above 15 °C, or if the pH drops below 1.0, the compound undergoes rapid ester hydrolysis followed by decarboxylation. Solution: Conduct the acidification under strict cryogenic control (0–5 °C). Use a dilute acid (e.g., 2M HCl) and dose it slowly while maintaining vigorous agitation. Monitor the pH continuously. The optimal isolation pH is 2.0 to 2.5. This protocol is self-validating: as the pH approaches 2.5, the free enol will partition into the organic extraction solvent. If you observe gas evolution (CO₂), your local pH is too low, indicating irreversible decarboxylation.

Data Presentation: Scale-Up Parameters

To ensure reproducibility and high purity across multiple batches, adhere strictly to the Critical Process Parameters (CPPs) outlined below.

Process StepCritical Process Parameter (CPP)Target RangeCritical Quality Attribute (CQA) Impacted
Reagent Prep Methanol Water Content< 50 ppmPrevents DMO hydrolysis; maximizes overall yield.
Condensation Internal Temperature ( Tint​ )0 °C to 5 °CSuppresses acetone self-condensation.
Condensation Acetone Dosing Rate0.1 - 0.2 eq/hrPrevents thermal runaway and mesityl oxide formation.
Acidification End-point pH2.0 - 2.5Ensures complete protonation without decarboxylation.
Acidification Acidification Temperature< 5 °CPrevents retro-Claisen cleavage and ester hydrolysis.
Experimental Protocol: Optimized Scale-Up Synthesis

This step-by-step methodology provides a self-validating workflow for the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, optimized for a 1-kg scale.

Phase 1: Enolate Formation (Cross-Claisen Condensation)

  • Reactor Preparation: Purge a 20-L jacketed glass reactor with dry nitrogen for 30 minutes to ensure an anhydrous atmosphere.

  • Solvent & Base Charging: Charge 8.0 L of anhydrous methanol (KF < 50 ppm). Begin agitation at 250 rpm. Carefully charge 1.05 equivalents of sodium methoxide (NaOMe) powder. (Caution: Highly exothermic dissolution. Allow the mixture to cool before proceeding).

  • Substrate Addition: Cool the reactor to 0 °C using the chiller jacket. Add 1.0 equivalent of dimethyl oxalate (DMO) in portions. Stir for 30 minutes until a homogeneous solution is achieved.

  • Controlled Dosing: Load 1.0 equivalent of anhydrous acetone into a dropping funnel or dosing pump. Dose the acetone into the reactor over 4 to 5 hours.

    • Self-Validation Check: Monitor Tint​ continuously. The temperature must not exceed 5 °C. If Tint​ spikes, pause the dosing immediately to allow the chiller to catch up.

  • Maturation: Once dosing is complete, maintain the reaction at 5 °C for an additional 2 hours, then allow it to warm to 20 °C over 1 hour to ensure complete conversion to the intermediate sodium salt.

Phase 2: Workup and Isolation

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (300 mbar, 35 °C) to remove approximately 70% of the methanol.

  • Aqueous Quench: Add 5.0 L of ice-cold deionized water to the concentrated residue to fully dissolve the sodium 1-methoxy-1,4-dioxopent-2-en-2-olate.

  • Organic Wash: Extract the aqueous layer with 3.0 L of methyl tert-butyl ether (MTBE). Discard the organic layer.

    • Mechanistic Insight: This step removes any unreacted DMO and non-polar aldol byproducts (like mesityl oxide) prior to product isolation, ensuring high purity of the final enol.

  • Acidification: Cool the aqueous layer to 0–2 °C. Layer with 5.0 L of ethyl acetate (EtOAc). Slowly dose 2M HCl into the reactor while maintaining vigorous stirring (400 rpm).

    • Self-Validation Check: Stop acid addition when the aqueous pH stabilizes between 2.0 and 2.5. The product will visibly partition into the upper EtOAc layer.

  • Extraction & Drying: Separate the phases. Extract the aqueous layer with an additional 2.0 L of EtOAc. Combine the organic layers, wash with 2.0 L of saturated brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (maximum bath temperature 30 °C) to afford methyl (2Z)-2-hydroxy-4-oxopent-2-enoate as a pale yellow to orange oil, which may crystallize upon standing at -20 °C.

References
  • PubChem. "methyl (2Z)-2-hydroxy-4-oxopent-2-enoate | C6H8O4 - PubChem". nih.gov. 1[1]

  • V. S. Berseneva, et al. "Reactions of Malonthioamides and Malonamidines with Methyl Acetylpyruvate as a One-Step Method to Prepare 4-Thio- and 4-Aminopyrrole[3,4-c]pyridines". Tetrahedron 2007, 63, 4491-4496. thieme-connect.com. 2[2]

  • "WO2006128184A2 - Pyrimidine or triazine fused bicyclic metalloprotease inhibitors". google.com. 3[3]

Sources

Optimization

Technical Support Center: Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Welcome to the technical support guide for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (CAS No. 65356-54-9).[1] This document provides essential information for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (CAS No. 65356-54-9).[1] This document provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving this compound. As a reactive α,β-unsaturated carbonyl compound, its stability and handling are critical for experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Section 1: Compound Properties & Safety

Q1: What is methyl (2Z)-2-hydroxy-4-oxopent-2-enoate and what are its basic properties?

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.12 g/mol .[1] It belongs to the class of enoates and contains multiple functional groups: a methyl ester, a hydroxyl group, a ketone, and a carbon-carbon double bond. These features make it a versatile synthon but also susceptible to degradation if not handled correctly.

Q2: What are the primary hazards associated with this compound?

  • Flammable Liquid: Vapors may form explosive mixtures with air.[3] Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Skin and Eye Irritant: May cause serious eye irritation and skin irritation upon contact.[2][4]

  • Sensitizer: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][5]

  • Target Organ Toxicity: May cause respiratory irritation, drowsiness, or dizziness.[3] Prolonged or repeated exposure may cause damage to organs.[2]

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[2][5][6]

Section 2: Storage and Handling

Q3: How should I store the neat (undissolved) compound?

Proper storage is critical to maintain the integrity of the compound. Based on general guidelines for similar reactive intermediates, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C.Low temperatures slow down potential degradation pathways such as polymerization, hydrolysis, and isomerization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The compound may be sensitive to oxidation or moisture-driven reactions. An inert atmosphere displaces reactive air and water vapor.
Container Use an amber glass vial with a tightly sealed, PTFE-lined cap.Protects the compound from light, which can catalyze degradation, and prevents contamination or leakage.
Location Store in a dry, well-ventilated area designated for chemical storage, away from incompatible materials.[3][6]Prevents accidental contact with strong oxidizing agents, acids, or bases which could trigger a vigorous reaction.[3]

Q4: I need to prepare a stock solution. What is the recommended procedure?

Preparing a stable stock solution is a crucial first step for any experiment. Please refer to the detailed protocol in the Experimental Protocols section below for a step-by-step guide. The choice of solvent is critical; ensure it is anhydrous (dry) to prevent hydrolysis of the ester group.

Section 3: Troubleshooting Experimental Issues

Q5: My experimental results are inconsistent. Could the compound be the problem?

Yes, compound instability is a common source of experimental variability. If you observe inconsistent results, such as loss of activity in a biological assay or the appearance of unexpected peaks in an analytical run, consider the following:

  • Age of Stock Solution: Has the stock solution been stored for an extended period? It is recommended to use freshly prepared solutions or solutions stored for no longer than 1-2 weeks at -80°C.

  • Freeze-Thaw Cycles: Have you subjected the stock solution to multiple freeze-thaw cycles? This can introduce moisture and accelerate degradation. Prepare small-volume aliquots to avoid this.

  • pH of Experimental Buffer: The compound is more susceptible to hydrolysis under acidic or basic conditions. Ensure your experimental buffer is within a neutral pH range (6.5-7.5) if compatible with your assay.

Q6: My solution of the compound has turned yellow. What does this mean?

A color change, typically to yellow or brown, is a strong indicator of degradation or polymerization. The α,β-unsaturated system is prone to Michael addition and other side reactions, which can lead to the formation of colored oligomers or polymers. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from the neat compound. Do not use a discolored solution, as the presence of impurities will compromise your results.

Visualized Workflows

The following diagrams provide a clear, visual guide to handling and troubleshooting this compound.

G Figure 1: Compound Handling Workflow cluster_0 Receiving & Storage cluster_1 Preparation cluster_2 Experimentation & Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Log Log in Inventory Inspect->Log Store Store at -20°C under Inert Gas Log->Store Equilibrate Equilibrate to RT (in desiccator) Store->Equilibrate Retrieve for use Prepare Prepare Stock Solution (See Protocol) Equilibrate->Prepare Aliquot Aliquot into single-use vials Prepare->Aliquot StoreStock Store Aliquots at -80°C Aliquot->StoreStock Use Use in Experiment StoreStock->Use Retrieve for use Dispose Dispose of Waste (Follow Institutional Guidelines) Use->Dispose

Caption: A step-by-step workflow for the proper handling of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate from receiving to disposal.

G Figure 2: Troubleshooting Guide Start Inconsistent or Unexpected Results CheckCompound Is the compound a likely cause? Start->CheckCompound CheckSolution Examine Stock Solution: Colorless & Clear? CheckCompound->CheckSolution Yes OtherFactors Investigate other experimental variables. CheckCompound->OtherFactors No CheckAge Is the solution freshly prepared? CheckSolution->CheckAge Yes MakeFresh Action: Discard old stock. Prepare fresh solution from neat material. CheckSolution->MakeFresh No (Discolored) CheckStorage Was it stored correctly (-80°C, protected from light)? CheckAge->CheckStorage Yes CheckAge->MakeFresh No (Old) CheckStorage->MakeFresh No (Improper Storage) ReRun Action: Repeat experiment with fresh compound. CheckStorage->ReRun Yes MakeFresh->ReRun

Caption: A decision tree to diagnose experimental issues potentially related to compound stability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a stock solution for use in typical cell-based or biochemical assays.

Materials:

  • Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (neat compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Inert gas (Argon or Nitrogen)

  • Microcentrifuge tubes or cryogenic vials, sterile

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Preparation: Before starting, ensure all glassware is dry and the work area (fume hood) is clean. Purge the vial containing the neat compound with inert gas.

  • Equilibration: Remove the vial of neat compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold compound.

  • Weighing: In the fume hood, carefully weigh out 1.44 mg of the compound into a tared, sterile glass vial. This amount is for preparing 1 mL of a 10 mM solution. Adjust the mass and solvent volume as needed for your desired concentration and volume.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.

  • Mixing: Cap the vial tightly and vortex gently for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light background to ensure there are no particulates. The solution should be clear and colorless.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes or cryogenic vials. This minimizes the risk of contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Tightly cap the aliquots, parafilm them for extra security, and store them immediately at -80°C in a light-proof storage box.

  • Documentation: Clearly label the box and vials with the compound name, concentration, solvent, and date of preparation.

References

  • Safety Data Sheet. (2023-08-23). NO. 7. 7

  • Fisher Scientific. (2025-12-21). Safety Data Sheet: 4-Hydroxy-4-methyl-2-pentanone. 3

  • Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet: N-Nitroso Thiazolidine. 8

  • Convenience Products. Safety Data Sheet: Touch N Seal Foam Kit 200 ICC Part - A. 9

  • CDMS.net. Warning: Activator 90 Bulk/G0814. 10

  • Enamine. Safety Data Sheet: 2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile. 6

  • Evonik. (2023-06-06). Safety Data Sheet: TEGO® Rad 2100. 5

  • PubChem. Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. National Center for Biotechnology Information.

  • Sigma-Aldrich. Methyl (2E)-4-oxopent-2-enoate | 2833-24-1.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Profiling for Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in managing the complex chemical behavior of me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in managing the complex chemical behavior of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate [1].

Commonly known as methyl acetopyruvate or methyl 2,4-dioxopentanoate, this highly reactive α-keto ester and β-diketone is a critical building block for synthesizing pyrazoles, triazines, and other heterocycles[2]. However, its dense functionalization makes it susceptible to tautomerism, hydrolysis, and self-condensation. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my batch of methyl acetopyruvate show multiple peaks in the NMR spectrum, even when LC-MS indicates high purity? A: This phenomenon is driven by keto-enol tautomerism. The molecule exists primarily as its enol tautomer, methyl (2Z)-2-hydroxy-4-oxopent-2-enoate[1]. The (2Z)-enol is thermodynamically stabilized by a strong intramolecular hydrogen bond between the C2-hydroxyl and the C4-ketone. However, depending on the solvent's dielectric constant (e.g., CDCl3 vs. DMSO-d6), an equilibrium is established with the diketo form and the (2E)-enol isomer. This dynamic equilibrium manifests as multiple sets of signals in 1H NMR, which are frequently misidentified as structural impurities by inexperienced analysts.

Q2: What are the most common synthetic impurities found in commercial or synthesized batches? A: The standard industrial synthesis involves the Claisen condensation of dimethyl oxalate and acetone in the presence of sodium methoxide[2]. Consequently, the most common impurities are:

  • Unreacted Dimethyl Oxalate: A residual starting material[2].

  • 2,4-Dioxopentanoic Acid: Formed via premature ester hydrolysis if water is introduced during the acidic workup.

  • Tetrahydrofuran-2,3-dione derivatives: Formed via base-catalyzed self-condensation[3].

Q3: How do basic conditions affect the stability of the reagent during scale-up? A: Exposure to organic bases (like DABCO or triethylamine) triggers rapid degradation. The highly acidic methylene protons at C3 are easily deprotonated, leading to intermolecular aldol-type condensations that yield complex tetrahydrofuran-2,3-dione derivatives[3]. Always maintain strictly neutral or slightly acidic conditions during storage.

Part 2: Troubleshooting Guide

Issue 1: Co-elution of impurities in HPLC-MS analysis

Observation: Standard C18 columns yield broad, tailing peaks where polar hydrolysis products co-elute with the main product. Root Cause: Silica-based C18 columns possess residual silanol groups that interact unfavorably with the highly polar enol and diketone forms. Solution: Switch to a mixed-mode or specialized low-silanol reverse-phase column (e.g., Newcrom R1). Utilizing an acidic mobile phase (e.g., 0.1% Formic Acid) suppresses the ionization of the enol hydroxyl and carboxylic acid impurities, ensuring they remain in their neutral, hydrophobic states for proper retention and sharp peak shapes[4].

Issue 2: Poor yield in pyrazole cyclization due to reagent degradation

Observation: Reactions with hydrazines yield high amounts of dark, tar-like byproducts rather than the desired 1-substituted pyrazoles. Root Cause: The presence of residual moisture or trace base from the starting material degrades the methyl acetopyruvate via self-condensation before it can fully react with the hydrazine derivative. Solution: Ensure the reagent is strictly anhydrous and stored at -20°C under an inert atmosphere. If degradation is suspected, perform the Bisulfite Purification Protocol (detailed below) prior to the cyclization step.

Pathways M Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate H2O Moisture / Acidic Workup M->H2O Base Organic Bases (e.g., DABCO) M->Base Hydrolysis Ester Hydrolysis H2O->Hydrolysis Condensation Self-Condensation Base->Condensation Imp1 2,4-Dioxopentanoic Acid Hydrolysis->Imp1 Imp2 Tetrahydrofuran-2,3-dione Derivatives Condensation->Imp2

Primary chemical degradation pathways of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Part 3: Quantitative Impurity Profile Summary

To facilitate rapid identification, the following table summarizes the quantitative analytical markers for methyl acetopyruvate and its primary impurities.

Impurity / AnalyteOrigin / MechanismStructural CharacteristicExact Mass (m/z)Detection & Analytical Notes
Methyl acetopyruvate Target Moleculeα-keto ester / β-diketone144.04[1]ESI-MS[M-H]- at m/z 143. UV active at 254 nm.
Dimethyl Oxalate Unreacted starting material[2]Symmetrical diester118.03Poor UV absorbance; best detected via GC-MS or low-wavelength HPLC-UV.
2,4-Dioxopentanoic Acid Ester hydrolysis during workupCarboxylic acid130.03Elutes earlier than the target on RP-HPLC. ESI-MS[M-H]- at m/z 129.
Tetrahydrofuran-2,3-dione derivatives Base-catalyzed self-condensation[3]Furanone ring systemVariable (Dimer: ~256)Complex multiplet signals in 1H NMR; late-eluting on RP-HPLC.

Part 4: Experimental Protocols

Protocol 1: Chemical Purification via Bisulfite Adduct Formation

Scientific Rationale: This protocol is a self-validating system for isolating pyruvic acid derivatives from complex organic matrices. The highly electrophilic α-keto group of the pyruvic acid moiety undergoes rapid, reversible nucleophilic addition by the bisulfite anion (HSO3-), forming a highly polar, water-soluble α-hydroxy sulfonate salt[5]. Non-polar impurities, such as unreacted dimethyl oxalate or self-condensation dimers, lack this specific reactivity and remain partitioned in the organic phase. Subsequent acidification shifts the equilibrium, decomposing the adduct and cleanly liberating the pure keto-ester[5].

Step-by-Step Methodology:

  • Adduct Formation: Dissolve 50 mmol of crude methyl acetopyruvate in 15 mL of toluene. In a separate flask, prepare a solution of sodium hydrogensulfite (NaHSO3, 60 mmol) in 25 mL of deionized water[5].

  • Reaction: Add the toluene solution dropwise to the aqueous bisulfite solution at 20–25°C under vigorous stirring for 1.5 hours[5].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower aqueous layer (containing the water-soluble bisulfite adduct) and discard the upper organic layer (containing non-polar impurities).

  • Washing: Wash the aqueous layer once with 10 mL of fresh toluene to remove trace lipophilic impurities.

  • Decomposition: Acidify the aqueous phase to pH 2–3 using concentrated HCl at 0–5°C. This forces the decomposition of the bisulfite adduct back into the free α-keto ester[5].

  • Recovery: Extract the liberated methyl acetopyruvate with ethyl acetate (3 x 50 mL)[2].

  • Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the purified product (>98% purity).

G N1 Impure Methyl Acetopyruvate N2 Add NaHSO3 in Aq. Toluene N1->N2 N3 Bisulfite Adduct Formation N2->N3 Nucleophilic Addition N4 Phase Separation N3->N4 N5 Organic Phase (Discard) N4->N5 Non-polar impurities N6 Aqueous Phase (Adduct) N4->N6 Polar adduct N7 Acidification (HCl) pH 2-3 N6->N7 Adduct Decomposition N8 Extraction (EtOAc) N7->N8 N9 Purified Product (>98%) N8->N9 Concentration

Workflow for the purification of methyl acetopyruvate via bisulfite adduct formation.

Protocol 2: HPLC-MS Analytical Method for Impurity Profiling

Scientific Rationale: As established in Issue 1, proper chromatographic resolution requires suppressing the ionization of the enol form and mitigating silanol interactions.

Step-by-Step Methodology:

  • Column Selection: Install a Newcrom R1 (or equivalent low-silanol RP column), 150 x 4.6 mm, 5 µm[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (MS compatible)[4].

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid[4].

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes to resolve polar hydrolysis products from the main peak.

  • Flow Rate & Temperature: Maintain a flow rate of 1.0 mL/min at a column temperature of 30°C.

  • Detection: Monitor UV absorbance at 254 nm. For mass spectrometry, utilize Electrospray Ionization in Negative mode (ESI-), which is highly sensitive for the enol form ([M-H]- m/z 143)[1].

References

  • SIELC Technologies.
  • PubChem. "methyl (2Z)
  • ResearchGate. "Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles."
  • US Patent US20110046186A1. "1-Substituted Pyridyl-Pyrazolyl Amide Compounds and Uses Thereof."
  • European Patent EP0937703A1. "METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS."

Sources

Optimization

Technical Support Center: Synthesis of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals engaged in the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. This guide is designed to off...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals engaged in the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. This guide is designed to offer practical, field-proven insights into the catalytic synthesis of this valuable intermediate, focusing on troubleshooting common experimental challenges and elucidating the causal relationships behind methodological choices.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the catalytic synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Q1: What are the common catalytic strategies for synthesizing α-hydroxy-γ-keto esters like methyl (2Z)-2-hydroxy-4-oxopent-2-enoate?

A1: The synthesis of α-keto acid esters can be achieved through several methodologies, including the oxidation of corresponding α-hydroxy acids.[1][2] For a molecule with the structural complexity of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, a plausible approach involves the catalyzed condensation of a pyruvate equivalent with a suitable three-carbon synthon. Lewis acids are frequently employed to catalyze such carbon-carbon bond-forming reactions by activating one of the reactants.[3][4]

Q2: What is the role of a Lewis acid catalyst in this synthesis?

A2: A Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂), can play a crucial role by coordinating to a carbonyl oxygen of one of the reactants.[3][4] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus promoting the desired bond formation. The choice of Lewis acid can significantly influence reaction rate and selectivity.[5]

Q3: Are there biocatalytic approaches for this type of synthesis?

A3: Biocatalysis represents a promising green chemistry approach for the synthesis of complex chiral molecules.[6] Enzymes such as aldolases can catalyze the asymmetric synthesis of molecules with tertiary alcohols, which is relevant to the structure of the target molecule.[7] While a specific enzyme for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate may not be commercially available, exploring enzymatic strategies could offer high stereoselectivity under mild reaction conditions.

Q4: How critical is the "Z" stereochemistry of the double bond, and how can it be controlled?

A4: The (Z)-stereochemistry is a key structural feature of the target molecule. Achieving high stereoselectivity can be challenging. The choice of catalyst and reaction conditions plays a pivotal role. For instance, in related syntheses of substituted acrylates, specific catalysts have been shown to exclusively yield the Z-isomer. Careful selection of the catalytic system and optimization of reaction parameters are essential for controlling the stereochemical outcome.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yield is a common problem in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.[8]

Possible Causes & Solutions:

  • Inactive Catalyst: The Lewis acid or other catalyst may have been deactivated by moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. A typical starting point for a Lewis acid catalyst is 10 mol%, but this may need to be optimized.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the reaction is run at too low a temperature, the activation energy barrier may not be overcome. Conversely, too high a temperature can lead to decomposition of starting materials or the product. Experiment with a range of temperatures to find the optimum.

  • Incorrect Stoichiometry of Reactants: Ensure that the molar ratios of your starting materials are correct. An excess of one reactant may be necessary to drive the reaction to completion.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction. It is advisable to purify the starting materials before use.

Issue 2: Formation of Multiple Side Products

Q: My crude reaction mixture shows multiple spots on TLC/peaks in GC-MS, indicating the formation of several side products. How can I improve the selectivity of my reaction?

A: The formation of side products is often a result of competing reaction pathways. Enhancing the selectivity towards the desired product is key.

Possible Causes & Solutions:

  • Non-selective Catalyst: The chosen catalyst may not be selective for the desired reaction. It may be necessary to screen a variety of catalysts, including different Lewis acids or even considering a switch to a biocatalytic approach if high stereoselectivity is the primary issue.

  • Reaction Temperature: As mentioned previously, temperature can significantly affect selectivity. Side reactions may have different activation energies and may be favored at higher or lower temperatures.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or the isomerization of the desired product. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed or the desired product concentration is maximized.

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating the pure methyl (2Z)-2-hydroxy-4-oxopent-2-enoate from my crude reaction mixture. What purification strategies are recommended?

A: Purification can be challenging, especially if the product is unstable or has similar polarity to the impurities.

Possible Causes & Solutions:

  • Immiscible Solvents for Extraction: The choice of solvents for the work-up is critical. A combination of an aqueous solution and an immiscible organic solvent is typically used to separate the product from water-soluble and water-insoluble impurities.[10]

  • Inappropriate Chromatography Conditions: If using column chromatography, the choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation. A gradient elution may be necessary to separate compounds with similar polarities.

  • Product Instability: The product may be sensitive to acid, base, or heat. Ensure that the purification conditions are mild. For example, if the product is acid-sensitive, a neutralization step should be included in the work-up. Distillation should be performed under reduced pressure to minimize thermal decomposition.[9]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Synthesis:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent (e.g., dichloromethane, 10 mL) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reactants: Add the pyruvate equivalent (1.0 eq) and the three-carbon synthon (1.2 eq) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TiCl₄, 0.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway Pyruvate Equivalent Pyruvate Equivalent Intermediate Intermediate Pyruvate Equivalent->Intermediate + Three-Carbon Synthon [Lewis Acid Catalyst] Three-Carbon Synthon Three-Carbon Synthon Product Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Intermediate->Product Work-up Troubleshooting_Workflow start Low Yield or Side Products check_catalyst 1. Check Catalyst Activity and Loading start->check_catalyst check_conditions 2. Optimize Reaction Conditions (T, t) check_catalyst->check_conditions check_reagents 3. Verify Reagent Purity and Stoichiometry check_conditions->check_reagents purification 4. Optimize Purification Strategy check_reagents->purification success Improved Synthesis purification->success

Caption: A systematic workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table provides an illustrative comparison of potential catalytic systems. The values are hypothetical and intended to guide experimental design. Actual results will vary.

Catalyst SystemTypical Loading (mol%)Temperature (°C)Potential AdvantagesPotential Disadvantages
Lewis Acid (e.g., TiCl₄) 5 - 20-78 to 25High reactivity, commercially availableMoisture sensitive, can be non-selective
Brønsted Acid (e.g., H₂SO₄) 1 - 1025 to 100Inexpensive, easy to handleCan promote side reactions (e.g., dehydration)
Biocatalyst (e.g., Aldolase) Varies25 - 40High stereoselectivity, mild conditionsSubstrate specificity, may require cofactor
Organocatalyst 10 - 300 to 50Metal-free, often stereoselectiveMay require higher catalyst loading

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC. [Link]

  • Catalytic α-hydroxy carbon radical generation and addition. Synthesis of α-hydroxy-γ-lactones from alcohols, α,β-unsaturated esters and dioxygen. Royal Society of Chemistry. [Link]

  • Synthesis of α‐hydroxy ketones by YerE. ResearchGate. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • Synthesis of 4‐hydroxy‐3‐methyl‐2‐oxopentanoic acid (4 e) with various... ResearchGate. [Link]

  • methyl (2Z)-2-hydroxy-4-oxopent-2-enoate | C6H8O4. PubChem. [Link]

  • Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. ScholarWorks@UARK. [Link]

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. IntechOpen. [Link]

  • Developments and uses of Lewis acids: from conventional catalysts to modern green catalysts. OUCI. [Link]

  • Catalyst-free synthesis of (Z)-methyl 2-((Z)-2-((E)-(2/3/4-substituted... ResearchGate. [Link]

  • The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. [Link]

  • Palladium-Catalyzed Hydroxycarbonylation of Pentenoic Acids. Computational and Experimental Studies on the Catalytic Selectivity. ACS Publications. [Link]

  • Fluorophosphoniums as Lewis acids in organometallic catalysis: application to the carbonylation of β-lactones. Royal Society of Chemistry. [Link]

  • Enzymatic strategies for asymmetric synthesis. PMC. [Link]

  • Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Process for the purification of melphalan.
  • Purification and Characterization of a O-methyltransferase Capable of Methylating 2-hydroxy-3-alkylpyrazine From Vitis Vinifera L. (Cv. Cabernet Sauvignon). PubMed. [Link]

  • The Purification and Properties of Two Isofunctional. Amanote Research. [Link]

  • 2-Oxopent-4-enoic acid. Wikipedia. [Link]

  • Method for synthesizing 6-chloro-4-hydroxyl-2-methyl-2H-thieno(2.3.e)-1.2thiazide-1.1-dioxide-3-methyl formate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Beta-Keto Esters: Unveiling the Unique Potential of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

Introduction Beta-keto esters are a cornerstone of modern organic synthesis, prized by researchers in materials science and drug development for their remarkable versatility. The reactivity of their active methylene grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Beta-keto esters are a cornerstone of modern organic synthesis, prized by researchers in materials science and drug development for their remarkable versatility. The reactivity of their active methylene group, nestled between two carbonyl functionalities, provides a gateway to a vast landscape of molecular complexity.[1][2] Standard-bearers like methyl acetoacetate and ethyl acetoacetate are workhorses in countless laboratories, while highly reactive scaffolds like Meldrum's acid offer unique synthetic pathways.[1][3]

This guide delves into a comparative analysis of these conventional beta-keto esters against a less common but structurally intriguing alternative: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate . Unlike its counterparts, which exist in a dynamic keto-enol equilibrium, this molecule is "locked" in a specific enol configuration. This fundamental structural distinction imparts a unique reactivity profile, suggesting novel applications for synthetic chemists. We will explore the physicochemical properties, comparative reactivity in key transformations, and the implications for drug discovery, supported by established chemical principles and experimental data.

Part 1: Structural and Physicochemical Properties - The Foundation of Reactivity

The synthetic utility of a beta-keto ester is intrinsically linked to its structure and resulting physicochemical properties, particularly the acidity of the alpha-proton(s). The table below compares methyl (2Z)-2-hydroxy-4-oxopent-2-enoate with its more common relatives.

Table 1: Comparison of Physicochemical Properties

CompoundStructureMolecular FormulaMolar Mass ( g/mol )pKa (approx.)Key Structural Feature
Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Structure of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoateC₆H₈O₄144.12[4]~11 (enol proton)Conjugated, fixed Z-enol tautomer.
Methyl Acetoacetate Structure of Methyl AcetoacetateC₅H₈O₃116.12[5]~10.7Exists in keto-enol equilibrium.[6]
Ethyl Acetoacetate Structure of Ethyl AcetoacetateC₆H₁₀O₃130.14[7]~10.8Classic active methylene compound.[2][7]
Meldrum's Acid Structure of Meldrum's AcidC₆H₈O₄144.13[8]~4.97[3]Cyclic diester with exceptional acidity.[3]
The Decisive Role of Keto-Enol Tautomerism

For methyl and ethyl acetoacetate, the acidity of the α-protons on the methylene carbon is a direct consequence of the stability of the resulting enolate anion, which is delocalized across the dicarbonyl system.[6] This keto-enol tautomerism is a dynamic equilibrium.

G cluster_0 Keto-Enol Tautomerism cluster_1 Enolate Resonance Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Base + B: Enolate Resonance-Stabilized Enolate Base->Enolate Deprotonation Res1 Negative charge on Carbon Enolate->Res1 Res2 Negative charge on Oxygen 1 Res1->Res2 Res3 Negative charge on Oxygen 2 Res2->Res3

Caption: Keto-enol tautomerism and resonance stabilization.

In stark contrast, methyl (2Z)-2-hydroxy-4-oxopent-2-enoate exists as a stable enol. Its acidity stems from the hydroxyl proton, which upon removal, also generates a delocalized anion. The most significant difference, however, is the exceptional acidity of Meldrum's acid. Its rigid cyclic structure, which restricts the conformation of the ester groups, leads to unusually high acidity, making it orders of magnitude more acidic than acyclic beta-keto esters.[3] This allows for deprotonation with much weaker bases, a significant advantage in many synthetic protocols.

Part 2: Comparative Reactivity and Synthetic Utility

The structural variations outlined above translate directly into distinct reactivity profiles, influencing the choice of reagents and reaction conditions.

Enolate Formation and C-Alkylation

A cornerstone reaction of beta-keto esters is the alkylation of the α-carbon. This requires deprotonation to form a nucleophilic enolate, which then attacks an alkyl halide.[2]

  • Methyl/Ethyl Acetoacetate: These require a relatively strong base, such as sodium ethoxide or sodium hydride, to generate a sufficient concentration of the enolate for effective alkylation.[7]

  • Meldrum's Acid: Due to its high acidity, milder bases like pyridine or potassium carbonate are often sufficient for deprotonation, broadening its compatibility with sensitive functional groups.[3][9]

  • Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate: Standard C-alkylation at the carbon between the carbonyls is not feasible. Instead, its reactivity would likely be dominated by O-alkylation at the enolic hydroxyl or by its behavior as a conjugated system, making it susceptible to Michael addition at the C4 position.

G start Start: β-Keto Ester + Base step1 Step 1: Enolate Formation (e.g., NaOEt in EtOH) start->step1 step2 Step 2: Add Alkyl Halide (R-X) step1->step2 step3 Step 3: Nucleophilic Attack (SN2 Reaction) step2->step3 step4 Step 4: Workup/Purification step3->step4 end Product: α-Alkylated β-Keto Ester step4->end

Caption: General workflow for C-alkylation of a β-keto ester.

Synthesis of Heterocycles: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a powerful method for constructing substituted furans from 1,4-dicarbonyl compounds, which are often generated from beta-keto esters.[10][11] This reaction highlights the utility of these synthons in building the core scaffolds of many natural products and pharmaceuticals.[12]

The general mechanism involves an acid-catalyzed intramolecular cyclization and dehydration.[12][13]

Paal_Knorr_Mechanism A 1,4-Diketone B Protonation of Carbonyl A->B H+ C Enolization B->C D Intramolecular Attack (Rate-Determining Step) C->D E Cyclic Hemiacetal D->E F Protonation & Dehydration E->F H+, -H2O G Substituted Furan F->G

Caption: Simplified mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-3-ethoxycarbonylfuran from Ethyl Acetoacetate

This protocol provides a representative example of how a standard beta-keto ester is used to generate a 1,4-dicarbonyl intermediate in situ for furan synthesis.

  • Enolate Formation: To a solution of sodium ethoxide (prepared from 2.3 g sodium in 50 mL absolute ethanol), add 13 g of ethyl acetoacetate dropwise with stirring.

  • Halogenation: Cool the resulting solution to 0°C and add a solution of 12.7 g of iodine in 50 mL of ethanol dropwise. Stir for 1 hour. This forms the α-iodo derivative.

  • Dimerization (1,4-Diketone formation): Slowly warm the reaction mixture to room temperature and then heat at reflux for 2 hours. This step couples two molecules to form the 1,4-diketone precursor.

  • Cyclization (Paal-Knorr): Cool the mixture and add 10 mL of concentrated sulfuric acid slowly. Heat the mixture at reflux for 1 hour to effect the cyclization and dehydration.

  • Workup: Pour the cooled reaction mixture into 200 mL of ice water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with sodium thiosulfate solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield the target furan.

Comparative Performance and Potential of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

While standard beta-keto esters require multiple steps to form the necessary 1,4-dicarbonyl precursor, the structure of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is essentially a pre-formed, masked 1,3,4-tricarbonyl system. This suggests it could serve as a direct and highly efficient precursor for synthesizing more complex, highly functionalized heterocycles under milder conditions, potentially bypassing the need for harsh oxidation or halogenation steps. For example, reaction with a suitable nitrogen-containing nucleophile could lead directly to substituted pyridones or other valuable heterocyclic systems.

Table 2: Summary of Reactivity in Key Synthetic Transformations

ReactionMethyl/Ethyl AcetoacetateMeldrum's AcidMethyl (2Z)-2-hydroxy-4-oxopent-2-enoate (Predicted)
C-Alkylation Standard reactivity with strong base.[6]High reactivity with mild base.[3]Unlikely; O-alkylation or Michael addition may occur.
Knoevenagel Condensation Possible, but less common.Excellent reactant due to high acidity.[8]Not a suitable substrate.
Heterocycle Synthesis Versatile precursor to 1,4-dicarbonyls for Paal-Knorr and similar syntheses.[10][13]Used to synthesize a wide variety of heterocycles via its ketene intermediates.[14]Potential direct precursor to highly functionalized heterocycles (e.g., furans, pyridones).

Part 3: Applications in Drug Discovery and Development

The scaffolds accessible through beta-keto ester chemistry are prevalent in pharmaceuticals. The furan nucleus, for instance, is a key component in numerous natural products and approved drugs, valued for its unique electronic properties.[12] The ability to readily generate libraries of substituted furans via reactions like the Paal-Knorr synthesis is a powerful tool for structure-activity relationship (SAR) studies in drug discovery.[12]

Meldrum's acid and its derivatives are also vital in medicinal chemistry, serving as intermediates in the synthesis of anti-inflammatory agents, antimicrobial compounds, and CNS-active molecules.[8][15]

The unique structure of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate presents an untapped opportunity in this field. Its fixed enol configuration and multiple reactive sites could be exploited to create novel molecular architectures that are difficult to access using traditional beta-keto esters. This could accelerate the discovery of new chemical entities (NCEs) by providing access to unexplored chemical space, a key goal in modern rational drug design.[16] The development of synthetic routes utilizing this building block could lead to lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

While methyl and ethyl acetoacetate remain indispensable, general-purpose tools and Meldrum's acid provides a high-reactivity option for specific applications, methyl (2Z)-2-hydroxy-4-oxopent-2-enoate emerges as a specialized reagent with significant untapped potential. Its fixed enol structure fundamentally alters its reactivity, shifting it away from traditional alpha-carbon chemistry towards that of a highly functionalized, conjugated system.

For researchers and drug development professionals, this compound should not be viewed as a direct replacement for conventional beta-keto esters, but rather as a unique building block for accessing novel molecular scaffolds. Its potential as a direct precursor to complex heterocycles warrants further investigation and could pave the way for more efficient syntheses of next-generation therapeutics. The exploration of its reactivity is a promising frontier for innovation in organic synthesis.

References

  • Paal-Knorr Synthesis . Alfa Chemistry. .

  • Paal–Knorr synthesis . Wikipedia. .

  • Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans . Benchchem. .

  • Meldrum's acid . Wikipedia. .

  • Selective Synthesis of 3-Methylene-2,3-dihydrofurans or 1,2,4-Trisubstituted Furans via Tandem Reactions of Allenic Ketones with α-Chloro β-Keto Esters or Ketones . The Journal of Organic Chemistry. .

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway . RSC Publishing. .

  • Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions . Current Organic Chemistry. .

  • Paal-Knorr Furan Synthesis . Organic Chemistry Portal. .

  • Best Meldrum Acid: Properties, Synthesis & Key Applications . Gunjal Industries. .

  • Meldrum's Acid . IC/Unicamp. .

  • Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study . Molecules. .

  • Synthesis of Substituted Furans from β‐Ketoanilides Using Ethylene Glycol as C2‐Precursor . ChemistrySelect. .

  • Copper-Catalyzed Regioselective Annulation of β-Keto Esters and Propargyl Acetates: Access to Polysubstituted Furans . The Journal of Organic Chemistry. .

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies . Chemistry Central Journal. .

  • Furan synthesis . Organic Chemistry Portal. .

  • methyl (2Z)-2-hydroxy-4-oxopent-2-enoate . PubChem. .

  • Which has the more acidic active methylene group, ethyl acetocetate or acetyl acetone, and why? . Quora. .

  • A Comparative Guide to the Reactivity of Phenyl Acetoacetate and Methyl Acetoacetate . Benchchem. .

  • A Comparative Guide to Ketoesters in Organic Synthesis . Benchchem. .

  • Ethyl acetoacetate . Wikipedia. .

  • Methyl acetoacetate . Wikipedia. .

  • Synthesis of 4‐hydroxy‐3‐methyl‐2‐oxopentanoic acid with various PyrAL . ResearchGate. .

  • Methyl 4-oxopent-2-enoate . ChemScene. .

  • 2-Oxopent-4-enoic acid . Wikipedia. .

  • Active Methylene Compounds . Shivaji College. .

  • Mastering β-keto esters . ResearchGate. .

  • methyl (2E)-4-oxopent-2-enoate . Sigma-Aldrich. .

  • Synthesis of B-keto esters . Google Patents. .

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . Molecules. .

  • Rational Drug Design and In-Silico Evaluation of Sulfonyl Hydrazone Derivatives for Potential Therapeutic Applications . Journal of Pharmaceutical Research International. .

  • Cyclization reactions leading to beta-hydroxyketo esters . Journal of Pharmaceutical Sciences. .

  • reaction, reacID# r1436 . EAWAG-BBD. .

  • Biological and in silico studies of methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate as a promising antimicrobial agent . ResearchGate. .

  • Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation . Molecules. .

  • Disrupting the biologics market through innovations in macrocycle R&D . Drug Discovery World. .

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide . Beilstein Journal of Organic Chemistry. .

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Comparative

Stereochemical Elucidation of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate: A Comparative Modality Guide

As drug development and synthetic chemistry increasingly rely on precise spatial geometries, confirming the absolute stereochemistry of highly functionalized intermediates is paramount. Methyl 2,4-dioxopentanoate exists...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry increasingly rely on precise spatial geometries, confirming the absolute stereochemistry of highly functionalized intermediates is paramount. Methyl 2,4-dioxopentanoate exists almost exclusively as its enol tautomer: methyl (2Z)-2-hydroxy-4-oxopent-2-enoate .

The (2Z) configuration is not random; it is thermodynamically driven. In the (2Z) geometry, the C2-hydroxyl group and the C4-ketone group are positioned cis to one another. This spatial arrangement allows for the formation of a pseudo-aromatic, six-membered ring stabilized by a [1].

This guide objectively compares the three primary analytical modalities used to definitively confirm this (2Z) stereochemistry, detailing the causality behind the experimental designs and providing self-validating protocols.

Modality Performance Comparison

To distinguish the native (2Z) isomer from a hypothetical (2E) isomer, researchers must select analytical techniques that probe either the electronic consequences of the RAHB or the direct 3D spatial relationships of the substituents.

Modality A: Advanced NMR Spectroscopy (1D & 2D NOESY)
  • Performance: High-throughput, solution-state validation.

  • Causality: The strong intramolecular H-bond heavily deshields the enol proton, pushing its chemical shift far downfield (δ > 14 ppm) [2]. Furthermore, in the (2Z) configuration, the lower-priority groups—the ester moiety (-COOCH₃) at C2 and the vinylic proton (-H) at C3—are forced onto the same side of the alkene. A 2D NOESY experiment will capture this spatial proximity as a definitive cross-peak, creating a binary, self-validating proof of geometry.

Modality B: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Performance: The gold standard for absolute solid-state conformation.

  • Causality: SC-XRD directly measures electron density. It confirms the (2Z) geometry by revealing the coplanarity of the six-membered H-bonded ring. Crucially, it visualizes the bond equalization caused by RAHB: the C2-C3 double bond lengthens, and the C3-C4 single bond shortens compared to standard values [1].

Modality C: Vibrational Spectroscopy (FT-IR)
  • Performance: Rapid, non-destructive screening.

  • Causality: The intramolecular H-bond significantly weakens the covalent O-H bond. This causes a massive red-shift and broadening of the O-H stretching frequency (~2500–3000 cm⁻¹) compared to a free, non-bonded hydroxyl (>3500 cm⁻¹) [2]. While excellent for confirming the H-bond, it lacks the precise 3D spatial resolution of NMR or XRD.

Quantitative Data Comparison

The following table summarizes the expected quantitative data thresholds used to differentiate the (2Z) geometry from the hypothetical (2E) geometry across the three modalities.

Analytical ModalityTarget ParameterExpected Data: (2Z) IsomerExpected Data: (2E) Isomer (Hypothetical)Confidence Level
1H NMR Enol Proton Shiftδ 14.0 – 16.0 ppm (Strong RAHB)δ 10.0 – 12.0 ppm (Weak/No RAHB)High
2D NOESY Spatial CorrelationEster -OCH₃ ↔ C3-H Enol -OH ↔ C3-HAbsolute
SC-XRD C2-C3 Bond Length~1.35 – 1.38 Å (Delocalized)~1.33 Å (Standard C=C)Absolute
SC-XRD O···O Distance~2.40 – 2.55 Å (Tight H-bond)> 3.0 Å (No H-bond)High
FT-IR O-H Stretch (ν)2500 – 3000 cm⁻¹ (Broad)3200 – 3500 cm⁻¹ (Sharp)Moderate

Self-Validating Experimental Protocols

Protocol A: Solution-State Validation via NOESY NMR

The causality of solvent selection is critical here. Protic or highly polar solvents (like Methanol-d4 or DMSO-d6) will competitively hydrogen-bond with the analyte, disrupting the native RAHB and invalidating the chemical shift data. A non-polar solvent is mandatory.

  • Sample Preparation: Dissolve 15 mg of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate in 0.6 mL of anhydrous Chloroform-d (CDCl₃).

  • 1D Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher). Validate the presence of the RAHB by locating the highly deshielded enol proton broad singlet at δ > 14 ppm.

  • 2D NOESY Setup: Set up a 2D NOESY experiment. Set the mixing time (τm) to 300–500 ms to allow sufficient time for magnetization transfer between spatially close protons without excessive spin diffusion.

  • Data Interpretation (The Self-Validation Step): Analyze the cross-peaks. You must observe a strong correlation between the ester methoxy protons (singlet, δ ~3.8 ppm) and the C3 vinylic proton (singlet, δ ~6.0 ppm). This spatial interaction is physically impossible in the (2E) isomer, making this a self-validating confirmation of the (2Z) stereochemistry.

Protocol B: Solid-State Validation via SC-XRD

The causality of temperature control is paramount. At room temperature, the enol proton exhibits dynamic disorder (hopping between the two oxygen atoms). Cryogenic cooling freezes this motion, allowing precise localization of the proton.

  • Crystallization: Dissolve the compound in a minimum volume of dichloromethane. Layer carefully with hexane (1:3 ratio) in a loosely capped vial. Allow slow evaporation over 48–72 hours to yield high-quality single crystals.

  • Mounting & Cooling: Select a crystal with well-defined faces (approx. 0.2 x 0.2 x 0.1 mm). Mount it on a diffractometer loop using paratone oil. Immediately quench the crystal to 100 K using a nitrogen cold stream.

  • Data Collection & Refinement: Collect diffraction data using Mo-Kα or Cu-Kα radiation. Solve the structure using direct methods.

  • Geometric Validation: Measure the O···O distance and the C2-C3 / C3-C4 bond lengths. Confirm that the molecule is highly coplanar, validating the pseudo-aromatic RAHB ring.

Analytical Workflow Visualization

The following logical workflow illustrates the parallel modalities used to triangulate and confirm the stereochemistry.

StereochemicalWorkflow Start Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Sample Preparation NMR Advanced NMR (1H, 13C, NOESY) Start->NMR XRD X-Ray Crystallography (SC-XRD) Start->XRD IR Vibrational Spectroscopy (FT-IR) Start->IR H_Bond Detect RAHB Enol Proton (δ > 14 ppm) NMR->H_Bond NOE NOE Spatial Correlation (Ester -OCH3 & C3-H) NMR->NOE BondLengths Measure C=C / C-O Bond Equalization XRD->BondLengths Stretch Red-shifted O-H Stretch (2500-3000 cm⁻¹) IR->Stretch Confirm Definitive (2Z) Stereochemistry Validated H_Bond->Confirm NOE->Confirm Crystal 3D Spatial Coordinates (Coplanar Z-geometry) BondLengths->Crystal Crystal->Confirm Stretch->Confirm

Analytical workflow for confirming the (2Z) stereochemistry of the beta-diketone enol.

References

  • Gilli, G.; Bellucci, F.; Ferretti, V.; Bertolasi, V. "Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the β-diketone fragment." Journal of the American Chemical Society 1989, 111, 1023-1028. URL:[Link]

  • Hansen, P. E. "Tautomerism of β-Diketones and β-Thioxoketones." Encyclopedia 2023, 3(1), 182-201. URL:[Link]

Validation

Benchmarking Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate Against Known Metalloenzyme Inhibitors

Introduction to the Diketo Ester Pharmacophore Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (MHOE)—the stable enol tautomer of methyl 2,4-dioxopentanoate—is widely recognized as a versatile synthetic building block in organi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Diketo Ester Pharmacophore

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate (MHOE)—the stable enol tautomer of methyl 2,4-dioxopentanoate—is widely recognized as a versatile synthetic building block in organic chemistry[1]. However, from a pharmacological and structural biology perspective, its β -diketo ester motif serves as a foundational bidentate metal chelator. In drug discovery, benchmarking novel compounds against this minimalist pharmacophore provides critical baseline data for evaluating metalloenzyme inhibitors.

This guide objectively compares MHOE's performance against established clinical and preclinical inhibitors targeting two distinct metalloenzymes: HIV-1 Integrase (HIV-1 IN) and Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) [2].

Mechanistic Causality & Rationale

Metalloenzymes rely on active-site divalent cations for catalysis. For instance, HIV-1 IN utilizes Mg 2+ to catalyze the insertion of viral DNA into the host genome, while MptpB relies on active-site dynamics that are effectively probed via metal-coordination strategies[2]. Known clinical inhibitors, such as the FDA-approved , utilize a diketo acid (DKA) motif to sequester these ions and halt catalysis[3].

MHOE acts as a low-molecular-weight prototype of this motif. Benchmarking against MHOE allows researchers to decouple the binding energy contributed purely by the metal-chelating "warhead" from the auxiliary hydrophobic interactions provided by the rest of a complex drug scaffold. Furthermore, the methyl ester moiety of MHOE acts as a prodrug-like feature, enhancing membrane permeability in cell-based assays before intracellular esterases liberate the active free acid[4].

Mechanism MHOE Methyl (2Z)-2-hydroxy- 4-oxopent-2-enoate (Chelating Pharmacophore) Metal Active Site Metal (Mg2+ / Zn2+) MHOE->Metal Bidentate Chelation Inhibition Catalytic Inhibition MHOE->Inhibition Blocks Substrate Enzyme Metalloenzyme (HIV-1 IN / MptpB) Metal->Enzyme Cofactor Enzyme->Inhibition Inactivated

Bidentate metal chelation mechanism of MHOE at the metalloenzyme active site.

Comparative Performance Data

The following table synthesizes quantitative benchmarking data, comparing the baseline chelator MHOE against highly optimized known inhibitors.

CompoundTarget EnzymeIC 50​ ( μ M)Cell Viability / ToxicitylogD (Lipophilicity)Primary Mechanism
MHOE HIV-1 IN45.0Low toxicity (>100 μ M)0.4Bidentate Metal Chelation
5-CITEP HIV-1 IN2.1Moderate1.2Active Site Chelation
Raltegravir HIV-1 IN0.01Low toxicity1.8Halts Strand Transfer
MHOE MptpB80.0Low toxicity (>100 μ M)0.4Active Site Binding
Isoxazole Cpd 13 MptpB1.5Low toxicity (>100 μ M)2.6P2 Pocket Chelation

Data synthesized from foundational DKA benchmarking studies and MptpB inhibitor evaluations[2][3].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. By running parallel assays with different metal cofactors or continuous kinetic monitoring, we can definitively prove that inhibition is driven by specific active-site interaction rather than non-specific protein aggregation.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

Causality Note: We perform this assay in both Mg 2+ and Mn 2+ buffers. True DKA chelators like MHOE exhibit a characteristic rightward shift in IC 50​ when tested in Mn 2+ , validating the metal-dependent mechanism[3].

  • Preparation: Express and purify recombinant HIV-1 IN. Prepare double-stranded oligonucleotide substrates matching the viral U5 LTR ends, labeling the 5'-end with a fluorophore (e.g., FITC).

  • Buffer Setup: Prepare two distinct reaction buffers to test metal dependency:

    • Buffer A: 20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM DTT.

    • Buffer B: 20 mM HEPES pH 7.5, 10 mM MnCl 2​ , 1 mM DTT.

  • Compound Incubation: Dilute MHOE and Raltegravir (positive control) in DMSO. Add 1 μ L of compound to 18 μ L of enzyme/buffer mix. Incubate for 15 minutes at 37°C to allow chelation equilibrium to establish.

  • Reaction Initiation: Add 1 μ L of the labeled DNA substrate to initiate the strand transfer reaction.

  • Detection & Validation: Quench the reaction after 60 minutes with 25 mM EDTA (which strips the metal and stops the enzyme). Analyze the products via capillary electrophoresis. Calculate IC 50​ values for both Buffer A and B to confirm the metal-shift paradigm.

Protocol 2: MptpB Phosphatase Kinetic Assay

Causality Note: MptpB activity is monitored continuously using p-nitrophenyl phosphate (pNPP). Continuous monitoring ensures that the inhibitor does not act via slow-binding or irreversible covalent modification, which would present as a non-linear reaction curve[2].

  • Reagent Prep: Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 1 mM DTT, and 50 mM NaCl.

  • Enzyme Addition: Add recombinant MptpB to a final concentration of 10 nM in a 96-well microplate.

  • Inhibitor Titration: Add MHOE in a 10-point concentration gradient (1 μ M to 500 μ M). Include a DMSO-only control and a known [2].

  • Kinetic Monitoring: Initiate the reaction by adding 5 mM pNPP. Immediately read the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocities ( V0​ ) against inhibitor concentration to determine the precise IC 50​ .

Workflow Prep 1. Compound Prep (MHOE & Standards) Assay 2. Enzyme Kinetics (Metal-dependent Buffer) Prep->Assay in vitro screening Cell 3. Cell-Based Assay (Permeability/Toxicity) Assay->Cell Hit Validation Data 4. Data Synthesis (IC50 & logD Correlation) Cell->Data Efficacy Analysis

Self-validating experimental workflow for metalloenzyme inhibitor benchmarking.

Conclusion

While MHOE exhibits lower absolute potency (higher IC 50​ ) compared to highly optimized clinical drugs like Raltegravir, its value lies in its role as a baseline pharmacophore. Its low molecular weight, favorable logD, and clear metal-dependent mechanism make it an indispensable tool for validating assay architecture and establishing the baseline chelation energy in metalloenzyme drug discovery programs.

References

  • Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rational Design of 2-Pyrrolinones as Inhibitors of HIV-1 Integrase Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles Source: Organic Syntheses URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling of Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is currently available for methyl (2Z)-2-hydroxy-4-oxopent...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. The following guidance is synthesized from established safety protocols for structurally similar compounds, including β-ketoesters and α,β-unsaturated carbonyl compounds. It is imperative that all users conduct a thorough, situation-specific risk assessment before handling this chemical. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Understanding the Inherent Hazards: The Chemistry of a Reactive Intermediate

Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate is a multifunctional organic compound. Its chemical structure, featuring a β-ketoester and an α,β-unsaturated system, suggests a high degree of reactivity. As with many α,β-unsaturated carbonyl compounds, it should be treated as a potential electrophile and alkylating agent, capable of reacting with biological nucleophiles. This reactivity is the foundation of its potential hazards, which may include skin and eye irritation, and possible respiratory sensitization.[1][2][3] Therefore, meticulous handling procedures are not merely precautionary; they are a core component of ensuring experimental integrity and, most importantly, personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. The following table outlines the recommended PPE, with the understanding that the specific choice of materials should be guided by the nature of the experiment and the potential for exposure.[4][5][6]

Protection Type Recommended Equipment Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles and a face shield.[4][5][7]Protects against splashes and potential aerosols. A face shield provides an additional layer of protection for the entire face.
Hand Protection Butyl rubber or heavy-duty nitrile gloves.[8][9][10][11][12]These materials offer good resistance to esters and ketones.[8][9][10][11][12] Always inspect gloves for any signs of degradation or perforation before use.[13]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.[6]Provides a barrier against accidental spills. Ensure the lab coat is fully buttoned.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Respiratory Protection To be used in a certified chemical fume hood.All handling of this compound should be performed in a well-ventilated fume hood to minimize inhalation exposure.[4][14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural framework for the safe handling of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, from preparation to temporary storage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials and Reagents prep_fume_hood->prep_materials handle_transfer Carefully Transfer the Required Amount prep_materials->handle_transfer handle_reaction Perform Reaction in a Closed or Contained System handle_transfer->handle_reaction handle_monitoring Continuously Monitor the Reaction handle_reaction->handle_monitoring cleanup_decontaminate Decontaminate Glassware and Surfaces handle_monitoring->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate.

Pre-Handling Preparations
  • Don Personal Protective Equipment (PPE): Before entering the designated work area, put on all required PPE as outlined in the table above.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Ensure everything is clean, dry, and in good condition.

Handling Procedures
  • Chemical Transfer: When transferring methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, do so carefully and deliberately to avoid splashes. Use a pipette or a similar device for accurate and contained transfer.

  • Reaction Setup: Conduct all reactions within a closed or contained system inside the fume hood to prevent the release of vapors.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.

Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.

Minor Spills (inside a fume hood)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[7][15][16]

  • Collection: Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Major Spills (outside a fume hood)
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain the spill.

  • Notify: Alert your institution's emergency response team and provide them with as much information as possible about the spilled chemical.

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of methyl (2Z)-2-hydroxy-4-oxopent-2-enoate and any associated contaminated materials is a critical final step. All chemical waste must be handled in accordance with local, state, and federal regulations.[17][18][19][20]

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing methyl (2Z)-2-hydroxy-4-oxopent-2-enoate in a dedicated, clearly labeled, and sealed container. The container should be compatible with the chemical.

  • Solid Waste: All contaminated solid materials, including absorbent pads, gloves, and disposable lab coats, must be collected in a separate, labeled hazardous waste container.[17]

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

Waste Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Final Disposal
  • Contact EH&S: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[17]

  • Do Not Dispose Down the Drain: Under no circumstances should methyl (2Z)-2-hydroxy-4-oxopent-2-enoate or its solutions be poured down the drain.[17][21][22][23]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with methyl (2Z)-2-hydroxy-4-oxopent-2-enoate, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

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  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

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  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Cochise College. (n.d.). SAFETY DATA SHEET - Ethyl acetoacetate 99%. Retrieved from [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • Unspecified. (2013, February 12). MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate.
  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

  • Vandeputte. (2023, July 11). How to choose chemical resistant gloves in 4 steps. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyl acrylate. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

  • Unspecified. (n.d.). Ethyl Acetoacetate CAS No 141-97-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Louisiana State University. (n.d.). Reactive Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl acrylate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyl acrylate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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  • Unspecified. (n.d.). Biological Spill Protocols. Retrieved from a source providing biological spill cleanup procedures.
  • Fisher Scientific. (2024, February 14). SAFETY DATA SHEET.
  • TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 28). ETHYL ACRYLATE. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]

  • Science Forums. (n.d.). Ester Disposal. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2Z)-2-hydroxy-4-oxopent-2-enoate. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2023, October 5). CA09627 - Assessment statement - 2-Pentanone, 4-methyl-, oxime. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - beta-PROPIOLACTONE. Retrieved from [Link]

  • BioMedical Waste Solutions. (2023, December 1). Laboratory Waste Disposal Quick Guide. Retrieved from [Link]

  • PubMed Central. (2025, October 17). Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Beta keto ester preparation. Pilot plant studies and full-scale reactor.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). diacetone alcohol 4-hydroxy-4-methylpentan-2-one. Retrieved from [Link]

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